Cerivastatin
Description
On August 8, 2001 the U.S. Food and Drug Administration (FDA) announced that Bayer Pharmaceutical Division voluntarily withdrew Baycol from the U.S. market, due to reports of fatal rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering (lipid-lowering) product. It has also been withdrawn from the Canadian market.
This compound is a synthetic lipid-lowering agent. This compound competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing major histocompatibility complex II on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Muscle toxicity (myopathy and rhabdomyolysis) precludes the clinical use of this agent.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997 and is indicated for cardiovascular disease. It was withdrawn in at least one region.
This compound is the ((E)-(+))-isomer; structure given in first source
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEERZIQQUAZTOL-ANMDKAQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022786 | |
| Record name | Cerivastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Highly solubility | |
| Record name | Cerivastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
145599-86-6 | |
| Record name | Cerivastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145599-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerivastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145599866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerivastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cerivastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERIVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM91H2KS67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CERIVASTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cerivastatin's Market Withdrawal: A Technical and Historical Analysis
An In-depth Guide for Researchers and Drug Development Professionals
Published: November 6, 2025
Executive Summary
The market withdrawal of cerivastatin (Baycol®/Lipobay®) in August 2001 remains a pivotal case study in pharmacovigilance and drug safety. This technical guide provides a comprehensive analysis of the historical context surrounding this compound's removal from the market, focusing on the quantitative data, experimental methodologies, and underlying molecular mechanisms of its associated myotoxicity. The primary catalyst for the withdrawal was a significantly elevated risk of rhabdomyolysis, a severe and potentially fatal muscle-wasting condition, particularly when co-administered with the fibrate drug, gemfibrozil. This document delves into the pharmacokinetic and pharmacodynamic interactions that underpinned this heightened risk, offering valuable insights for researchers, scientists, and professionals engaged in the development of new therapeutic agents.
Historical Context and Timeline of Market Withdrawal
This compound, a potent inhibitor of HMG-CoA reductase, was developed by Bayer AG and first approved for the treatment of hypercholesterolemia in the United Kingdom in 1997, followed by approval in the United States in the same year.[1] It was marketed for its high potency at low doses. However, post-marketing surveillance soon revealed a concerning number of reports of severe myopathy and rhabdomyolysis.
Timeline of Key Events:
-
1997: this compound receives initial market approval.
-
1999: The drug's label is revised to include a warning about the rare occurrence of rhabdomyolysis with statin therapy. Later in the year, the label is further updated to contraindicate the combined use of this compound and gemfibrozil.[2]
-
May 2001: Bayer issues a letter to healthcare professionals advising a starting daily dose of ≤0.4 mg to mitigate the risk of rhabdomyolysis.[2]
-
August 8, 2001: Bayer AG announces the voluntary withdrawal of this compound from most markets worldwide, citing the increased risk of rhabdomyolysis, especially in combination with gemfibrozil.[3] The withdrawal followed reports of 31 deaths in the United States linked to this compound-associated rhabdomyolysis.[2]
-
August 28, 2001: The withdrawal is extended to Japan after it was announced that gemfibrozil would soon be marketed in the country.[4]
The withdrawal highlighted critical issues in post-marketing surveillance and the challenges of identifying rare but severe adverse drug reactions.[5] Internal company documents later revealed that Bayer had been aware of the potential for a significant interaction with gemfibrozil shortly after the drug's launch.[6]
Quantitative Analysis of Rhabdomyolysis Risk
Post-marketing data clearly demonstrated a disproportionately high incidence of rhabdomyolysis associated with this compound compared to other statins available at the time. This risk was dramatically amplified when this compound was used concomitantly with gemfibrozil.
| Drug/Combination | Reporting Rate of Rhabdomyolysis (Cases per 10,000 person-years) | Fold-Increase in Risk vs. Other Statin Monotherapy | Reference |
| Other Statins (atorvastatin, fluvastatin, lovastatin, pravastatin, simvastatin) - Monotherapy | 0.44 | 1x | [7] |
| This compound - Monotherapy | 5.34 | ~12x | [8] |
| Other Statins + Fibrate (gemfibrozil or fenofibrate) | Not explicitly quantified in this format, but risk is elevated | >10x | [7] |
| This compound + Gemfibrozil | 1035 | ~2352x | [8] |
| Pharmacokinetic Interaction with Gemfibrozil | Parameter | Value | Reference |
| This compound AUC (Area Under the Curve) Increase | Mean Increase | 559% (5.6-fold) | [6] |
| This compound Cmax (Maximum Concentration) Increase | Mean Increase | 307% (3.1-fold) | [6] |
| Gemfibrozil Inhibition of CYP2C8 (this compound Metabolism) | IC50 (Gemfibrozil) | 28 µM | [9] |
| Gemfibrozil Glucuronide Inhibition of CYP2C8 | IC50 (Gemfibrozil 1-O-β-glucuronide) | 4 µM | [9] |
| Gemfibrozil Inhibition of OATP1B1 (this compound Hepatic Uptake) | IC50 (Gemfibrozil) | 72 µM | [9] |
| Gemfibrozil Glucuronide Inhibition of OATP1B1 | IC50 (Gemfibrozil 1-O-β-glucuronide) | 24 µM | [9] |
Experimental Protocols and Methodologies
The understanding of this compound's heightened myotoxicity risk is built upon key in vitro and in vivo studies. Below are summaries of the methodologies employed in pivotal experiments.
In Vitro Inhibition of CYP2C8 and OATP1B1
Objective: To determine the inhibitory potential of gemfibrozil and its major metabolite, gemfibrozil 1-O-β-glucuronide, on the primary metabolic and transport pathways of this compound.
Methodology Summary:
-
CYP2C8 Inhibition Assay:
-
System: Human liver microsomes or recombinant human CYP2C8 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: A specific probe substrate for CYP2C8 (e.g., paclitaxel 6α-hydroxylase activity) or this compound itself.
-
Inhibitors: Gemfibrozil and gemfibrozil 1-O-β-glucuronide at varying concentrations.
-
Procedure: The substrate and inhibitors are incubated with the enzyme system and an NADPH-generating system to initiate the metabolic reaction. The reaction is terminated after a specified time, and the formation of the metabolite is quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: The rate of metabolite formation at different inhibitor concentrations is used to calculate the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
OATP1B1 Inhibition Assay:
-
System: Human embryonic kidney (HEK293) cells or other suitable cell lines stably transfected to express the human OATP1B1 transporter.
-
Substrate: A radiolabeled or fluorescently tagged substrate of OATP1B1, such as [³H]-estrone-3-sulfate or this compound.
-
Inhibitors: Gemfibrozil and gemfibrozil 1-O-β-glucuronide at various concentrations.
-
Procedure: The transfected cells are incubated with the substrate in the presence and absence of the inhibitors for a defined period. The uptake of the substrate into the cells is then measured by quantifying the radioactivity or fluorescence.
-
Data Analysis: The reduction in substrate uptake in the presence of the inhibitors is used to determine the IC50 value.[10][11]
-
Clinical Pharmacokinetic Drug-Drug Interaction Study
Objective: To quantify the in vivo effect of gemfibrozil co-administration on the pharmacokinetics of this compound in healthy human volunteers.
Methodology Summary:
-
Study Design: A randomized, double-blind, two-phase crossover study design is typically employed to minimize inter-individual variability.
-
Participants: A cohort of healthy volunteers meeting specific inclusion and exclusion criteria.
-
Treatment Phases:
-
Phase 1 (Control): Participants receive a single oral dose of this compound (e.g., 0.3 mg) with a placebo.
-
Phase 2 (Interaction): Participants receive multiple doses of gemfibrozil (e.g., 600 mg twice daily for several days) to achieve steady-state concentrations, followed by a single oral dose of this compound.
-
-
Washout Period: A sufficient washout period is implemented between the two phases to ensure complete elimination of the drugs from the participants' systems.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after this compound administration in both phases.
-
Bioanalysis: Plasma concentrations of this compound and its metabolites are measured using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The geometric mean ratios of these parameters between the gemfibrozil and placebo phases are calculated to quantify the magnitude of the drug-drug interaction.[1]
Molecular Mechanisms and Signaling Pathways
The myotoxicity of statins, including this compound, is a complex process involving multiple cellular and molecular pathways. The primary mechanism of action of statins is the inhibition of HMG-CoA reductase, which has downstream effects beyond cholesterol synthesis.
HMG-CoA Reductase Inhibition and Downstream Effects
Caption: Inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway.
The inhibition of HMG-CoA reductase by this compound not only reduces cholesterol synthesis but also depletes essential downstream products of the mevalonate pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras, Rho, and Rab, which are involved in critical cellular signaling pathways. Disruption of protein prenylation is thought to be a key contributor to statin-induced myopathy.
Proposed Mechanisms of this compound-Induced Myotoxicity
Caption: Key cellular pathways implicated in this compound-induced myotoxicity.
Several interconnected mechanisms are believed to contribute to the myotoxic effects of this compound:
-
Mitochondrial Dysfunction: Statins can impair the function of the mitochondrial respiratory chain, partly through the depletion of coenzyme Q10 (ubiquinone), an essential component of the electron transport chain. This leads to decreased ATP production, increased generation of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore, which can trigger apoptosis.
-
Induction of Apoptosis: Statin-induced mitochondrial dysfunction can initiate the intrinsic apoptotic pathway through the release of cytochrome c, leading to the activation of caspases and subsequent programmed cell death of myocytes.
-
Activation of the Ubiquitin-Proteasome System: Studies have shown that statins can upregulate the expression of genes involved in the ubiquitin-proteasome system, the major pathway for protein degradation in cells.[3][12] This can lead to the breakdown of muscle proteins and contribute to muscle atrophy and weakness.
This compound and Gemfibrozil Interaction Workflow
Caption: Pharmacokinetic interaction of this compound and gemfibrozil leading to rhabdomyolysis.
The profound drug-drug interaction between this compound and gemfibrozil is primarily pharmacokinetic in nature. Gemfibrozil and its glucuronide metabolite are potent inhibitors of both the hepatic uptake transporter OATP1B1 and the metabolic enzyme CYP2C8. This dual inhibition significantly reduces the clearance of this compound, leading to a substantial increase in its systemic and, consequently, muscle tissue concentrations, thereby amplifying its myotoxic potential and dramatically increasing the risk of rhabdomyolysis.
Conclusion and Implications for Drug Development
The withdrawal of this compound serves as a critical lesson in drug safety and the importance of robust post-marketing surveillance. For researchers and drug development professionals, this case underscores several key considerations:
-
Thorough Characterization of Metabolic and Transport Pathways: A comprehensive understanding of a drug candidate's metabolic and transport pathways is essential to anticipate potential drug-drug interactions.
-
Early Assessment of Interaction Potential: In vitro screening for inhibition of key enzymes and transporters should be conducted early in development, especially for drugs that will be co-administered with other medications.
-
Vigilant Post-Marketing Surveillance: The this compound case highlights the necessity of a responsive and transparent post-marketing surveillance system to detect and act upon rare but serious adverse events.
-
Consideration of Pharmacogenomic Factors: Individual genetic variations in drug metabolizing enzymes and transporters can influence a patient's susceptibility to adverse drug reactions.
By integrating the lessons learned from the this compound withdrawal, the pharmaceutical industry can continue to improve the safety of new medicines and better protect public health.
References
- 1. Gemfibrozil greatly increases plasma concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms and assessment of statin-related muscular adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiological mechanisms of statin‐associated myopathies: possible role of the ubiquitin‐proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in ubiquitin proteasome pathway gene expression in skeletal muscle with exercise and statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potential for conflict of interest in the evaluation of suspected adverse drug reactions: use of this compound and risk of rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OATP1B1-related drug–drug and drug–gene interactions as potential risk factors for this compound-induced rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pathophysiological mechanisms of statin-associated myopathies: possible role of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
Cerivastatin: A Technical Guide to its Chemical Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of cerivastatin, a potent, synthetically derived inhibitor of HMG-CoA reductase. While withdrawn from the market, its chemistry remains of interest to those in the field of medicinal chemistry and drug design.
Chemical Structure of this compound
This compound, known by the IUPAC name (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid, is a highly substituted pyridine derivative.[1][2] Its structure is distinguished by several key features that contribute to its high potency as an HMG-CoA reductase inhibitor.
The core of the molecule is a pyridine ring , which is extensively functionalized with:
-
A 4-(4-fluorophenyl) group at the 4-position.
-
Two isopropyl groups at the 2- and 6-positions.
-
A methoxymethyl group at the 5-position.
-
The pharmacologically active (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain at the 3-position. This side chain is a structural mimic of the natural substrate of HMG-CoA reductase, HMG-CoA, and is responsible for the drug's inhibitory activity.[3]
The sodium salt of this compound is a white to off-white, hygroscopic, amorphous powder that is soluble in water, methanol, and ethanol.[4]
Physicochemical and Pharmacological Data
The following tables summarize key physicochemical and pharmacological data for this compound.
| Physicochemical Properties | |
| Property | Value |
| Molecular Formula | C₂₆H₃₄FNO₅ |
| Molecular Weight | 459.55 g/mol |
| Specific Optical Rotation [α]D²⁰ (Sodium Salt) | +24.1° (c = 1 in ethanol) |
| Pharmacological Data | |
| Parameter | Value |
| HMG-CoA Reductase Ki | 1.3 x 10⁻⁹ M |
| IC₅₀ (HepG2 cells) | 1.0 x 10⁻⁹ M |
| ED₅₀ (in vivo, rats) | 0.002 mg/kg |
Synthesis Pathway of this compound
The total synthesis of this compound is a complex, multi-step process that can be conceptually divided into two main parts: the construction of the highly substituted pyridine core and the synthesis and subsequent attachment of the chiral dihydroxyheptenoic acid side chain. The synthetic strategy often relies on a convergent approach, where the two main fragments are prepared separately and then coupled.
I. Synthesis of the Substituted Pyridine Core
The construction of the polysubstituted pyridine ring is a significant challenge in the synthesis of this compound. A common approach involves a modified Hantzsch pyridine synthesis, followed by a series of functional group manipulations.
Step 1: Hantzsch Dihydropyridine Synthesis The initial step involves the condensation of three components: an aldehyde (e.g., 4-fluorobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate) or an enamine to form a dihydropyridine intermediate. This reaction is a cornerstone in the synthesis of many pyridine-containing pharmaceuticals.
Step 2: Aromatization The dihydropyridine ring is then oxidized to the corresponding aromatic pyridine ring. Common oxidizing agents for this transformation include nitric acid, chromium trioxide, or other suitable reagents.
Step 3: Functional Group Interconversions Subsequent steps involve the modification of the substituents on the pyridine ring to introduce the required isopropyl and methoxymethyl groups. This may involve a series of reactions such as halogenation, cross-coupling, reduction, and etherification to achieve the desired substitution pattern.
II. Synthesis and Attachment of the Chiral Side Chain
The stereoselective synthesis of the dihydroxyheptenoic acid side chain is critical for the biological activity of this compound.
Step 4: Chiral Side Chain Synthesis The chiral side chain can be prepared through various asymmetric synthesis strategies. These include the use of chiral auxiliaries, asymmetric catalysis, or biocatalytic methods. The use of enzymes such as deoxyribose-5-phosphate aldolase (DERA) has been explored for the efficient and stereoselective synthesis of statin side chain precursors.
Step 5: Coupling of the Side Chain The final key step is the coupling of the chiral side chain with the pyridine core. This is typically achieved through a Wittig reaction or a Horner-Wadsworth-Emmons olefination, which forms the trans-double bond present in the heptenoate side chain. This reaction connects the two major fragments of the molecule.
Step 6: Deprotection and Salt Formation In the final stages of the synthesis, any protecting groups used to mask reactive functional groups are removed. The carboxylic acid is then typically converted to its sodium salt to enhance its aqueous solubility and suitability for formulation.
Experimental Protocols
The following provides a generalized protocol for a key reaction in the synthesis of a statin intermediate, illustrating the typical laboratory procedures involved.
Generalized Protocol for Wittig Olefination
To a solution of the phosphonium salt of the pyridine core in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at a reduced temperature (e.g., -78 °C) is added a strong base (e.g., n-butyllithium) dropwise to generate the ylide. The reaction mixture is stirred for a period to ensure complete ylide formation. A solution of the chiral side-chain aldehyde in the same solvent is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the coupled product.
| Representative Reaction Yields | |
| Reaction Step | Typical Yield (%) |
| Hantzsch Dihydropyridine Synthesis | 75-90% |
| Aromatization | 80-95% |
| Wittig Olefination | 60-80% |
Synthesis Pathway Diagram
Caption: A schematic overview of the convergent synthesis of this compound.
References
- 1. This compound | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Cerivastatin's Primary Metabolites and Their Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, was developed for the treatment of hypercholesterolemia. Its high efficacy at low doses was a notable characteristic. However, it was withdrawn from the market due to a higher incidence of rhabdomyolysis compared to other statins. Understanding the metabolic fate of this compound and the pharmacological activity of its metabolites is crucial for comprehending its overall clinical profile and the mechanisms underlying its adverse effects. This technical guide provides an in-depth overview of the primary metabolites of this compound, their activity, and the experimental methodologies used for their characterization.
Metabolic Pathways of this compound
This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The two main initial metabolic pathways are demethylation and hydroxylation, leading to the formation of two primary active metabolites, M-1 and M-23, respectively. A subsequent metabolite, M-24, is formed through the hydroxylation of M-1 or demethylation of M-23.[1][2]
The key enzymes responsible for these transformations are CYP2C8 and CYP3A4.[2] Specifically, the demethylation to form M-1 is catalyzed by both CYP2C8 and CYP3A4, while the hydroxylation to form M-23 is predominantly mediated by CYP2C8.[2]
// Nodes this compound [label="this compound", fillcolor="#F1F3F4"]; M1 [label="M-1 (Demethylation)", fillcolor="#F1F3F4"]; M23 [label="M-23 (Hydroxylation)", fillcolor="#F1F3F4"]; M24 [label="M-24 (Hydroxylation of M-1 or\nDemethylation of M-23)", fillcolor="#F1F3F4"]; Excretion [label="Excretion (Urine and Feces)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges this compound -> M1 [label="CYP2C8, CYP3A4", color="#4285F4"]; this compound -> M23 [label="CYP2C8", color="#EA4335"]; M1 -> M24 [label="Hydroxylation", color="#FBBC05"]; M23 -> M24 [label="Demethylation", color="#FBBC05"]; M1 -> Excretion [style=dashed, color="#34A853"]; M23 -> Excretion [style=dashed, color="#34A853"]; M24 -> Excretion [style=dashed, color="#34A853"]; }
Caption: Workflow for in vitro metabolism studies.
Quantification of this compound and its Metabolites by HPLC-MS/MS
This section provides a general outline of an HPLC-MS/MS method for the simultaneous quantification of this compound and its primary metabolites in biological matrices.
Objective: To develop a sensitive and specific method for the quantitative analysis of this compound, M-1, and M-23.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase column (e.g., C18 or C8)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion → Product ion
-
M-1: Precursor ion → Product ion
-
M-23: Precursor ion → Product ion
-
Internal Standard: Precursor ion → Product ion
-
Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma or microsomal incubation sample.
-
Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or vial for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness and reconstituted in the mobile phase to increase concentration and compatibility.
Conclusion
The primary metabolites of this compound, M-1 and M-23, are pharmacologically active and contribute to the drug's overall HMG-CoA reductase inhibitory effect. M-23 and the secondary metabolite M-24 exhibit potency similar to the parent compound, while M-1 is slightly less active. The metabolism of this compound is primarily mediated by CYP2C8 and CYP3A4, making it susceptible to drug-drug interactions with inhibitors or inducers of these enzymes. The provided experimental protocols offer a framework for the continued investigation of this compound's metabolism and the activity of its metabolites, which is essential for a comprehensive understanding of its pharmacology and toxicology. This in-depth knowledge is invaluable for drug development professionals in designing safer and more effective therapeutic agents.
References
Cerivastatin's Withdrawal: A Deep Dive into the Mechanisms of Rhabdomyolysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: November 6, 2025
Executive Summary
Cerivastatin, a potent synthetic statin, was voluntarily withdrawn from the global market in August 2001 due to an unacceptably high incidence of rhabdomyolysis, a severe and life-threatening form of muscle toxicity.[1][2] This document provides a comprehensive technical analysis of the core reasons behind this compound's withdrawal, with a specific focus on the molecular and pharmacokinetic mechanisms leading to rhabdomyolysis. We will explore the critical drug-drug interaction with gemfibrozil, the role of metabolic pathways, mitochondrial dysfunction, and the genetic factors that predisposed certain individuals to this adverse event. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the preclinical and clinical factors that contributed to this significant event in pharmaceutical history.
Introduction: The Rise and Fall of a Potent Statin
This compound was developed as a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] While demonstrating significant efficacy in lowering low-density lipoprotein (LDL) cholesterol, post-marketing surveillance revealed a disturbing trend of myopathy and rhabdomyolysis, particularly when co-administered with the fibrate gemfibrozil.[4][5] The incidence of rhabdomyolysis with this compound was found to be over 10-fold greater than with other statins.[4] This led to numerous hospitalizations and fatalities, ultimately prompting its worldwide withdrawal.[1][2] Understanding the multifaceted reasons for this failure is crucial for the development of safer and more effective therapeutics.
Quantitative Analysis of Rhabdomyolysis Incidence
The disproportionate risk of rhabdomyolysis associated with this compound, both as a monotherapy and in combination with other drugs, is evident in the quantitative data collected during its time on the market.
| Therapy | Incidence of Rhabdomyolysis (per 10,000 person-years) | Relative Risk vs. Other Statin Monotherapy |
| Atorvastatin, Pravastatin, or Simvastatin (Monotherapy) | 0.44[4][6][7] | 1.0 |
| This compound (Monotherapy) | 5.34[6] | ~12.1 |
| Fibrate (Monotherapy) | 2.82[6] | ~6.4 |
| Atorvastatin, Pravastatin, or Simvastatin + Fibrate | 5.98[6] | ~13.6 |
| This compound + Fibrate | 1035[6] | ~2352.3 |
Table 1: Comparative Incidence of Hospitalized Rhabdomyolysis with Lipid-Lowering Drugs. This table summarizes the stark difference in the incidence of rhabdomyolysis between this compound and other commonly prescribed statins, both as monotherapy and in combination with fibrates. The data clearly indicates a synergistic and dangerous interaction between this compound and fibrates.
| Parameter | Effect of Gemfibrozil on this compound Pharmacokinetics |
| Mean Increase in this compound AUC (Area Under the Curve) | 559% (range: 138% to 995%)[8] |
| Mean Increase in this compound Cmax (Peak Plasma Concentration) | 307% (range: 138% to 809%)[8] |
| Mean Increase in this compound Lactone AUC | 440% (range: 94% to 594%)[8] |
| Mean Increase in Metabolite M-1 AUC | 435% (range: 216% to 802%)[8] |
| Mean Decrease in Metabolite M-23 AUC | 22% (range: 11% to 74%)[8] |
Table 2: Pharmacokinetic Interaction between Gemfibrozil and this compound. This table quantifies the dramatic impact of gemfibrozil on the plasma concentrations of this compound and its metabolites. The significant increase in the systemic exposure to the parent drug and its lactone metabolite is a key contributor to the enhanced risk of myotoxicity.
Core Mechanisms of this compound-Induced Rhabdomyolysis
The heightened risk of rhabdomyolysis with this compound stemmed from a confluence of factors, including its intrinsic properties, significant drug-drug interactions, and individual patient susceptibilities.
The Critical Role of Drug-Drug Interactions: The Case of Gemfibrozil
The most significant factor in this compound-associated rhabdomyolysis was its co-administration with gemfibrozil. This interaction is a classic example of a pharmacokinetic mechanism leading to a severe adverse drug reaction.
-
Inhibition of Cytochrome P450 2C8 (CYP2C8): this compound is primarily metabolized by CYP2C8 and to a lesser extent by CYP3A4.[9] Gemfibrozil and its major metabolite, gemfibrozil 1-O-β-glucuronide, are potent inhibitors of CYP2C8.[9][10][11] This inhibition blocks the primary metabolic clearance pathway for this compound, leading to a substantial increase in its plasma concentration.[8]
-
Inhibition of Organic Anion Transporting Polypeptide 1B1 (OATP1B1): OATP1B1 (encoded by the SLCO1B1 gene) is a hepatic uptake transporter responsible for clearing statins from the blood into the liver. Gemfibrozil and its glucuronide metabolite also inhibit OATP1B1, further reducing the hepatic clearance of this compound and increasing its systemic exposure.[11][12][13]
Figure 1: this compound and Gemfibrozil Interaction in the Liver. This diagram illustrates the dual inhibitory effect of gemfibrozil on both the hepatic uptake (via OATP1B1) and metabolism (via CYP2C8) of this compound, leading to increased systemic exposure.
Mitochondrial Toxicity
Lipophilic statins, including this compound, have been shown to exert direct toxic effects on skeletal muscle mitochondria.[14] This is a key mechanism contributing to myopathy.
-
Inhibition of the Electron Transport Chain: Studies have shown that lipophilic statins can inhibit complexes I, III, and IV of the mitochondrial respiratory chain.[15] This impairs ATP production, leading to cellular stress and damage.
-
Decreased Mitochondrial Membrane Potential: this compound has been observed to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health.[14]
-
Induction of Apoptosis: Mitochondrial dysfunction can trigger the intrinsic apoptotic pathway through the release of cytochrome c, leading to muscle cell death.[14]
Figure 2: Mitochondrial Toxicity Pathway of this compound. This diagram outlines the proposed mechanism by which this compound induces mitochondrial dysfunction, leading to apoptosis and ultimately contributing to rhabdomyolysis.
Disruption of Coenzyme Q10 Synthesis
Statins, by their primary mechanism of action, inhibit HMG-CoA reductase. This enzyme is upstream of the synthesis of not only cholesterol but also other essential molecules, including Coenzyme Q10 (CoQ10).[16][17][18] CoQ10 is a vital component of the electron transport chain in mitochondria. A reduction in CoQ10 levels could exacerbate mitochondrial dysfunction and contribute to myopathy.[17]
Figure 3: Inhibition of Coenzyme Q10 Synthesis by this compound. This diagram shows how this compound, by inhibiting HMG-CoA reductase, not only reduces cholesterol synthesis but also the production of Coenzyme Q10, a crucial mitochondrial coenzyme.
Genetic Predisposition
Genetic variations can significantly influence an individual's susceptibility to statin-induced myopathy. A key genetic factor identified is in the SLCO1B1 gene, which encodes the OATP1B1 transporter.[4] A common single nucleotide polymorphism (SNP) in this gene (c.521T>C; p.Val174Ala) is associated with reduced transporter function.[19] Individuals carrying the 'C' allele have decreased hepatic uptake of statins, leading to higher plasma concentrations and an increased risk of myopathy.[19]
Experimental Protocols
A variety of in vitro and in vivo experimental protocols were utilized to investigate the mechanisms of this compound-induced myotoxicity.
In Vitro Assessment of Mitochondrial Toxicity in L6 Rat Skeletal Muscle Cells
-
Objective: To determine the cytotoxic and mitochondrial effects of this compound.
-
Methodology:
-
Cell Culture: L6 rat skeletal muscle cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cytotoxicity Assay: Cells were treated with varying concentrations of this compound for 24 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial reductase activity.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Cells were incubated with the fluorescent dye JC-1. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Assessment of β-oxidation: The rate of fatty acid β-oxidation was measured by quantifying the conversion of radiolabeled palmitate to acid-soluble products.
-
-
Key Findings: Lipophilic statins, including this compound, induced significant cell death, decreased mitochondrial membrane potential, and inhibited β-oxidation in L6 cells.[14]
In Vitro Inhibition of CYP2C8 and CYP3A4 by Gemfibrozil
-
Objective: To determine the inhibitory potential of gemfibrozil on the major metabolic pathways of this compound.
-
Methodology:
-
Microsomal Incubation: Human liver microsomes or recombinant CYP2C8 and CYP3A4 enzymes were incubated with this compound in the presence and absence of varying concentrations of gemfibrozil.
-
Metabolite Quantification: The formation of this compound's primary metabolites, M-1 (desmethylthis compound) and M-23 (hydroxy metabolite), was quantified using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 and Ki Determination: The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for gemfibrozil's inhibition of M-1 and M-23 formation were calculated.
-
-
Key Findings: Gemfibrozil potently inhibited the CYP2C8-mediated formation of M-23, with a much weaker effect on the formation of M-1, which is mediated by both CYP2C8 and CYP3A4.[9]
Figure 4: Experimental Workflow for CYP Inhibition Assay. This diagram outlines the key steps involved in an in vitro experiment to assess the inhibitory effect of gemfibrozil on the metabolism of this compound.
Conclusion and Implications for Drug Development
The withdrawal of this compound serves as a critical case study in drug safety and pharmacovigilance. The severe rhabdomyolysis associated with its use was not a result of a single mechanism but rather a "perfect storm" of factors: a potent drug with inherent mitochondrial toxicity, a significant and predictable pharmacokinetic drug-drug interaction that dramatically increased its systemic exposure, and underlying genetic susceptibilities in some patients.
For drug development professionals, the lessons learned from this compound are profound:
-
Thorough Characterization of Metabolic Pathways: A comprehensive understanding of a drug candidate's metabolic and transport pathways is paramount.
-
Proactive Investigation of Drug-Drug Interactions: Potential drug-drug interactions, especially with commonly co-prescribed medications, must be rigorously investigated early in development.
-
Consideration of Pharmacogenomics: The influence of common genetic variants on drug disposition and response should be evaluated to identify at-risk subpopulations.
-
Vigilant Post-Marketing Surveillance: Robust post-marketing surveillance systems are essential for detecting rare but serious adverse events that may not be apparent in pre-market clinical trials.
By integrating these principles into modern drug development paradigms, the pharmaceutical industry can strive to prevent similar events and ensure the development of safer and more effective medicines for all patients.
References
- 1. Withdrawal of this compound from the world market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withdrawal of this compound from the world market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Severe Rhabdomyolysis Associated with the this compound-Gemfibrozil Combination Therapy: Report of a Case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statin - Wikipedia [en.wikipedia.org]
- 5. Side Effects of Baycol (this compound): Interactions & Warnings [medicinenet.com]
- 6. Incidence of hospitalized rhabdomyolysis in patients treated with lipid-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhabdomyolysis - Wikipedia [en.wikipedia.org]
- 8. Gemfibrozil greatly increases plasma concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of this compound: analysis of the mechanism of the clinically relevant drug-drug interaction between this compound and gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A screening study of drug-drug interactions in this compound users: an adverse effect of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Toxicity of statins on rat skeletal muscle mitochondria - ProQuest [proquest.com]
- 15. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Statin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Coenzyme Q10 and Statin-Induced Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. This compound, Genetic Variants, and the Risk of Rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Pharmacology of Cerivastatin Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerivastatin, a synthetic, enantiomerically pure statin, was once a highly potent agent for the management of hypercholesterolemia.[1][2][3][4] Marketed under the brand names Baycol and Lipobay, it distinguished itself through its high affinity for HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, allowing for effective lipid-lowering at significantly lower doses compared to its contemporaries.[1][2][4] However, its promising therapeutic profile was overshadowed by a significant risk of severe rhabdomyolysis, particularly in combination with other medications, which ultimately led to its worldwide withdrawal from the market in 2001.[1][5][6] This guide provides a comprehensive overview of the molecular pharmacology of this compound sodium salt, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its primary pharmacological effect through the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway.[1][7] By blocking this step, this compound reduces the intracellular pool of cholesterol in hepatocytes. This reduction triggers a compensatory upregulation of LDL receptors on the surface of liver cells, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the circulation.[5][6]
The dihydroxyheptanoic acid moiety of the this compound molecule is the key functional group that binds to the active site of HMG-CoA reductase, competing with the endogenous substrate, HMG-CoA.[1] this compound was noted for being the most potent HMG-CoA reductase inhibitor among the statins available at the time.[1]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacology of this compound sodium salt.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Comparator Statins | Reference |
| IC50 | 1.1 nM | Lovastatin: 77 nM, Simvastatin: 66 nM, Pravastatin: 176 nM | [1] |
| Inhibitory Constant (Ki) | 1.3 x 10⁻⁹ M | Lovastatin: 150 x 10⁻⁹ M | [1] |
| Inhibitory Constant | 0.5 µg/L | - | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~60% | [4][5][8] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [7][8] |
| Elimination Half-life | 2-3 hours | [1][7][8][9] |
| Plasma Protein Binding | >99% (80% to albumin) | [5][8] |
| Metabolism | Hepatic (CYP2C8 and CYP3A4) | [1][8] |
| Excretion | ~70% in feces (as metabolites), ~30% in urine | [8] |
Table 3: Clinical Efficacy of this compound (8-week treatment)
| Dose | % Reduction in LDL Cholesterol | % Reduction in Total Cholesterol | % Reduction in Triglycerides | % Increase in HDL Cholesterol | Reference |
| 0.025 - 0.4 mg/day | 14.2 - 36.1% | Significant, dose-dependent | Significant, dose-dependent | Significant | [3] |
| 0.3 mg/day | 28 - 31% | - | - | - | [10] |
| 0.4 mg/day | 35.6% | - | 37% (in patients with baseline >250 mg/dl) | - | [3][11][12] |
| 0.8 mg/day | 41.8 - 44% | 29.9 - 30.8% | 11.2 - 22.9% | 3.2 - 8.7% | [10][12][13] |
Key Signaling Pathways Modulated by this compound
Beyond its primary lipid-lowering effects, this compound influences several intracellular signaling pathways, contributing to its pleiotropic effects.
HMG-CoA Reductase Pathway and Isoprenoid Synthesis
The inhibition of HMG-CoA reductase by this compound not only blocks cholesterol synthesis but also reduces the production of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[14][15][16][17] These molecules are crucial for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Ras and Rho.
Rho and Ras Signaling Pathways
The depletion of FPP and GGPP by this compound impairs the membrane localization and function of Ras and RhoA, respectively.[14][16][17] This disruption affects numerous downstream cellular processes.
-
RhoA Pathway: Inhibition of RhoA signaling by this compound leads to the disorganization of the actin cytoskeleton, which in turn inhibits endothelial cell migration and proliferation, contributing to its anti-angiogenic effects.[15][16] This pathway is also implicated in the activation of PPARα.[18][19]
-
Ras Pathway: While considered a subsidiary mechanism, the inhibition of Ras signaling can contribute to the anti-proliferative effects of this compound.[16]
Endothelial Nitric Oxide Synthase (eNOS) Pathway
This compound has been shown to improve endothelial function, partly through its effects on the eNOS pathway. It can upregulate eNOS expression and activity, leading to increased production of nitric oxide (NO), a key vasodilator and anti-atherosclerotic molecule.[20][21] This effect is thought to be independent of its lipid-lowering properties.[20][21] this compound can also prevent the downregulation of eNOS induced by inflammatory cytokines like TNF-α.[22] Furthermore, this compound activates endothelial calcium-activated potassium channels (BKCa), which contributes to increased NO production.[23]
Apoptosis Pathways
This compound can induce apoptosis in various cell types, including tumor cells and smooth muscle cells.[24][25][26][27] This pro-apoptotic effect is linked to the inhibition of the mevalonate pathway and the subsequent depletion of isoprenoids, particularly GGPP.[24][27] The mechanism involves the mitochondrial pathway of apoptosis, with the release of Smac/DIABLO and the activation of caspases 9 and 3.[25][28]
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the HMG-CoA reductase enzyme.
General Protocol:
-
Enzyme Preparation: HMG-CoA reductase is typically purified from rat liver microsomes or expressed as a recombinant protein.
-
Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., potassium phosphate), a reducing agent (e.g., dithiothreitol), and the substrate, [¹⁴C]HMG-CoA.
-
Inhibitor Addition: Varying concentrations of this compound (and comparator statins) are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the cofactor NADPH.
-
Incubation: The mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl).
-
Product Separation: The product, [¹⁴C]mevalonate, is separated from the unreacted substrate, typically by thin-layer chromatography or column chromatography.
-
Quantification: The amount of [¹⁴C]mevalonate formed is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.
Cellular Proliferation and Apoptosis Assays
Objective: To assess the effect of this compound on cell growth and programmed cell death.
General Protocol for Proliferation (e.g., using MDA-MB-231 cells):
-
Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
Assessment of Proliferation:
-
Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.
-
MTT Assay: The metabolic activity of the cells, which correlates with cell number, is measured colorimetrically.
-
[³H]Thymidine Incorporation: The rate of DNA synthesis is determined by measuring the incorporation of radiolabeled thymidine.
-
-
Data Analysis: The proliferation of treated cells is compared to that of untreated control cells.
General Protocol for Apoptosis (e.g., using TUNEL assay):
-
Cell Culture and Treatment: As described for the proliferation assay.
-
Cell Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed to detect DNA fragmentation, a hallmark of apoptosis. This involves labeling the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTP.
-
Microscopy or Flow Cytometry: The percentage of apoptotic (TUNEL-positive) cells is quantified using fluorescence microscopy or flow cytometry.
-
Data Analysis: The percentage of apoptotic cells in the treated groups is compared to the control group.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of endothelial cells.
General Protocol:
-
Cell Culture: Human microvascular endothelial cells (HMEC-1) are grown to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with culture medium containing various concentrations of this compound, with or without angiogenic factors (e.g., bFGF, VEGF).
-
Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., 8, 18, 24 hours).
-
Data Analysis: The rate of wound closure (cell migration into the denuded area) is quantified by measuring the change in the width of the scratch over time. The migration in treated groups is compared to that in the control group.
Conclusion
This compound sodium salt is a highly potent inhibitor of HMG-CoA reductase with a complex molecular pharmacology that extends beyond lipid-lowering. Its ability to modulate key signaling pathways, such as Rho/Ras, eNOS, and apoptosis, underscores the pleiotropic effects of statins. While its clinical use was terminated due to a high incidence of severe rhabdomyolysis, the study of this compound has provided valuable insights into the molecular mechanisms of statin action and the critical role of the mevalonate pathway in various cellular functions. This knowledge continues to be relevant for the development of safer and more effective therapies for cardiovascular disease and potentially other conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in primary hyperlipidemia--a multicenter analysis of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a cellular and molecular drug for the future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Baycol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. Pharmacodynamics, safety, tolerability, and pharmacokinetics of the 0.8-mg dose of this compound in patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. clinician.com [clinician.com]
- 14. academic.oup.com [academic.oup.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. JCI - Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I [jci.org]
- 19. Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. ahajournals.org [ahajournals.org]
- 22. This compound prevents tumor necrosis factor-alpha-induced downregulation of endothelial nitric oxide synthase: role of endothelial cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound activates endothelial calcium-activated potassium channels and thereby modulates endothelial nitric oxide production and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound-induced apoptosis of human aortic smooth muscle cells through partial inhibition of basal activation of extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. academic.oup.com [academic.oup.com]
Cerivastatin: A Potency Analysis in Comparison to First-Generation Statins
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cerivastatin, a third-generation, synthetically derived HMG-CoA reductase inhibitor, exhibits markedly superior potency compared to its first-generation predecessors. This technical guide provides an in-depth analysis of this compound's inhibitory activity against HMG-CoA reductase, presenting comparative quantitative data, detailed experimental methodologies for potency determination, and visualizations of the relevant biochemical pathways. The data compiled herein demonstrates that this compound's high affinity for the target enzyme translates to significantly lower effective concentrations for cholesterol synthesis inhibition, a key consideration in drug development and therapeutic application.
Introduction
The inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a cornerstone of hypercholesterolemia management. First-generation statins, such as lovastatin, pravastatin, simvastatin, and fluvastatin, paved the way for effective lipid-lowering therapies. This compound emerged as a subsequent development, engineered for enhanced potency. This guide delves into the technical details underpinning the potency of this compound, offering a comparative perspective against the initial class of statin compounds.
Quantitative Comparison of Statin Potency
The potency of statins is primarily quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki) for the HMG-CoA reductase enzyme. Lower values for both parameters indicate higher potency.
Inhibitory Concentration (IC50) Values
The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.
| Statin | IC50 (nM) | Cell Line/System | Reference |
| This compound | 1.0 - 1.2 | Human Hepatoma (HepG2) cells | [1] |
| Lovastatin | ~70 | Rat Hepatocytes | [2] |
| Pravastatin | 5900 | Rat Myotubes | [2] |
| Simvastatin | ~70 | Rat Hepatocytes | [2] |
| Fluvastatin | 70 - 1770 | Human Saphenous Vein Smooth Muscle Cells | [3] |
Table 1: Comparative IC50 values of this compound and first-generation statins. Note that cell types and experimental conditions can influence absolute values.
Binding Affinity (Ki) Values
The Ki value is the inhibition constant for an inhibitor, representing the equilibrium constant for the binding of the inhibitor to the enzyme.
| Statin | Ki (nM) | Enzyme Source | Reference |
| This compound | 1.3 | Rat Liver Microsomes | [1] |
| Lovastatin | 150 | Rat Liver Microsomes | [1] |
| Pravastatin | 250 | HMG-CoA Reductase | |
| Fluvastatin | 2-250 | HMG-CoA Reductase |
Table 2: Comparative Ki values of this compound and first-generation statins.
Experimental Protocols: HMG-CoA Reductase Activity Assay
The determination of IC50 and Ki values for statins relies on a robust HMG-CoA reductase activity assay. The most common method is a spectrophotometric assay that measures the rate of NADPH oxidation.
Principle
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that consumes two molecules of NADPH. The decrease in NADPH concentration can be monitored by measuring the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity.
Materials
-
Purified HMG-CoA Reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)
-
Statin solutions (this compound and first-generation statins) of varying concentrations
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm and temperature control (37°C)
Assay Procedure (96-well plate format)
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer by diluting a concentrated stock with ultrapure water. Keep on ice.
-
Reconstitute NADPH and HMG-CoA reductase in the 1x Assay Buffer to their final desired concentrations. Keep on ice.
-
Prepare a series of dilutions of the statin inhibitors in the 1x Assay Buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to 37°C and to read absorbance at 340 nm in kinetic mode.
-
In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Statin inhibitor solution (or buffer for the uninhibited control)
-
NADPH solution
-
-
To initiate the reaction, add the HMG-CoA substrate solution followed immediately by the HMG-CoA Reductase enzyme solution.
-
Mix the contents of the wells thoroughly, for example, by shaking the plate for 10 seconds.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm every 20-30 seconds for a total of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each concentration of the inhibitor.
-
Plot the enzyme activity (rate) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Signaling Pathways and Experimental Visualizations
Statin Mechanism of Action: Inhibition of the Mevalonate Pathway
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition has downstream effects beyond the reduction of cholesterol synthesis.
Caption: Statin Inhibition of the HMG-CoA Reductase Pathway.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory potency of a statin compound.
Caption: Workflow for HMG-CoA Reductase Inhibition Assay.
Discussion
The compiled data unequivocally demonstrates the superior potency of this compound in comparison to first-generation statins. With a Ki value of 1.3 nM, this compound exhibits a binding affinity for HMG-CoA reductase that is approximately 100-fold greater than that of lovastatin.[1] This enhanced affinity translates to a significantly lower IC50 value, indicating that a much lower concentration of this compound is required to achieve 50% inhibition of cholesterol synthesis in cellular assays.[1]
The high potency of this compound is attributed to its unique chemical structure, which allows for more extensive and favorable interactions within the active site of the HMG-CoA reductase enzyme. While all statins share a pharmacophore that mimics the natural substrate, HMG-CoA, the specific side chains and ring structures of this compound contribute to its enhanced binding.
It is important to note that while in vitro potency is a critical parameter, other pharmacokinetic and pharmacodynamic factors, such as absorption, distribution, metabolism, and excretion, also play a crucial role in the overall clinical efficacy and safety profile of a statin.
Conclusion
This compound stands out as a highly potent inhibitor of HMG-CoA reductase, surpassing the first generation of statins by a significant margin in both binding affinity and cellular inhibitory activity. The technical data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development, underscoring the molecular basis for this compound's enhanced potency. This understanding is vital for the rational design and evaluation of future lipid-lowering therapies.
References
- 1. Preclinical review of this compound sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMG-CoA Reductase Assay Kit sufficient for 30 assays (1 mL), sufficient for 100 assays (200 μL) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Cholesterol: A Technical Guide to the Pleiotropic Effects of Cerivastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, was developed for the treatment of hypercholesterolemia.[1] While its primary mechanism of action is the inhibition of cholesterol biosynthesis, a growing body of evidence has revealed a range of beneficial effects independent of its lipid-lowering properties.[2][3][4] These "pleiotropic" effects, which include anti-inflammatory, antioxidant, and direct vascular actions, position this compound as a molecule of significant interest for broader therapeutic applications.[4] This technical guide provides an in-depth overview of the non-lipid-lowering mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Pleiotropic Mechanisms of this compound
This compound's pleiotropic effects are largely attributed to its inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also decreases the production of essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][6][7] These isoprenoids are crucial for the post-translational modification and function of small GTP-binding proteins such as Ras and Rho.[7][8] By disrupting the function of these signaling molecules, this compound influences a multitude of cellular processes.
Enhancement of Endothelial Function
This compound has been shown to improve endothelial function, a critical factor in maintaining vascular health.[9][10] This is primarily achieved through the upregulation and activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) bioavailability.[9][11] NO is a potent vasodilator and plays a key role in inhibiting platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation.
Key Quantitative Data:
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Effect | Reference |
| Flow-Mediated Dilatation | Elderly Diabetic Patients | 0.15 mg/day for 3 days | Significant increase | [9][10] |
| Plasma Nitrite/Nitrate | Elderly Diabetic Patients | 0.15 mg/day for 3 days | Increased from 16.9 ± 3.4 to 22.0 ± 3.7 µmol/L | [9][10] |
| eNOS Expression | Human Endothelial Cells | Not specified | Increased by 118 ± 6% | [12] |
| Spontaneous NO Release | Human Endothelial Cells | Not specified | Increased by 53 ± 6% | [12] |
| Stimulated NO Release (Acetylcholine) | Human Endothelial Cells | Not specified | Increased by 47 ± 5% | [12] |
| Capillary Density | Wild-type mice with hind-limb ischemia | Not specified | Significantly increased | [11] |
Signaling Pathway: this compound and eNOS Activation
This compound's influence on eNOS is multifaceted. It can increase eNOS expression and also activate the enzyme through the PI3K/Akt signaling pathway. Inhibition of RhoA geranylgeranylation by this compound is a key upstream event.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of atherosclerosis. This compound exhibits potent anti-inflammatory properties by inhibiting the expression of adhesion molecules and pro-inflammatory cytokines.[13][14] This is achieved, in part, by inhibiting the activation of transcription factors like NF-κB.[7][15]
Key Quantitative Data:
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Effect | Reference |
| TNF-α Expression | Mouse model of vascular injury | 1 mg/kg/day | Significantly inhibited | [14] |
| IL-1β Expression | Mouse model of vascular injury | 1 mg/kg/day | Significantly inhibited | [14] |
| Soluble VCAM-1 | Elderly Diabetic Patients | 0.15 mg/day for 3 days | Tended to decrease | [9][10] |
| Macrophage Accumulation | Rabbit atheroma | 0.6 mg/kg/day for 32 weeks | Diminished | [16] |
Experimental Workflow: Investigating Anti-Inflammatory Effects
A common workflow to assess the anti-inflammatory effects of this compound involves inducing an inflammatory response in a relevant cell type and measuring inflammatory markers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pleiotropic Effect of Statins: Beyond Cholesterol Reduction [journals.ekb.eg]
- 3. Pleiotropic effects of statins: moving beyond cholesterol control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a cellular and molecular drug for the future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Pleiotropic effects of statin therapy: molecular mechanisms and clinical results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a hydroxymethylglutaryl coenzyme a reductase inhibitor, improves endothelial function in elderly diabetic patients within 3 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Endothelial nitric oxide synthase is essential for the HMG-CoA reductase inhibitor this compound to promote collateral growth in response to ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound potentiates nitric oxide release and enos expression through inhibition of isoprenoids synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effect of this compound in vascular injury independent of serum cholesterol and blood pressure lowering effects in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. circ.ahajournals.org [circ.ahajournals.org]
Cerivastatin: An In-depth Analysis of Initial Clinical Trial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical trial findings concerning the efficacy of cerivastatin, a third-generation 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. This compound, though later withdrawn from the market due to safety concerns, demonstrated significant potency in early clinical development for the treatment of hypercholesterolemia.[1][2][3] This document summarizes key quantitative data from Phase II and III trials, details the experimental protocols employed, and visualizes the underlying signaling pathways and experimental workflows.
Core Efficacy Data
Initial clinical trials consistently demonstrated this compound's dose-dependent efficacy in reducing key lipid parameters in patients with primary hypercholesterolemia.[1][4] The following tables summarize the quantitative findings from pivotal Phase II and III studies, offering a clear comparison of its lipid-lowering capabilities at various dosages.
Table 1: Dose-Dependent Efficacy of this compound on LDL Cholesterol
| This compound Daily Dose | Mean LDL Cholesterol Reduction (%) | Study Phase |
| 0.025 mg | 11.0 - 12.0 | IIb/III |
| 0.05 mg | Not explicitly detailed | IIa |
| 0.1 mg | Not explicitly detailed | IIa |
| 0.2 mg | 30.5 | IIa |
| 0.3 mg | 32.5 | Not specified |
| 0.4 mg | 35.6 - 40.8 | IIb/III |
| 0.8 mg | 40.8 - 44.0 | Not specified |
Data compiled from multiple sources.[1][5][6][7][8][9]
Table 2: Efficacy of this compound on Total Cholesterol, Triglycerides, and HDL Cholesterol
| This compound Daily Dose | Mean Total Cholesterol Reduction (%) | Mean Triglyceride Reduction (%) | Mean HDL Cholesterol Increase (%) |
| 0.025 mg - 0.8 mg | 8.0 - 28.8 | 9.0 - 21.4 | ~5 (not dose-dependent) |
| 0.4 mg | 26.8 | Significant reduction in hypertriglyceridemic patients | Significant increase |
| 0.8 mg | 23.0 - 30.8 | 11.2 | 3.2 |
Data compiled from multiple sources.[1][5][7][8][9]
Table 3: Comparative Efficacy of this compound with Other Statins
| Treatment | Mean LDL Cholesterol Reduction (%) | Study Details |
| This compound 0.3 mg | 30.2 | 6-week, prospective, randomized, open-label, blinded-endpoint (PROBE) study |
| Atorvastatin 10 mg | 37.7 | 6-week, prospective, randomized, open-label, blinded-endpoint (PROBE) study |
Data from a comparative study.[10]
A review of multiple trials indicated that this compound was approximately 250-fold more potent than fluvastatin, 20-fold more potent than atorvastatin, and 5.5-fold more potent than rosuvastatin in reducing LDL cholesterol.[5]
Experimental Protocols of Key Clinical Trials
The initial clinical trials for this compound were designed to rigorously assess its efficacy and safety profile. Below are the methodologies for some of the key studies cited.
Phase IIa Dose-Ranging and Dose-Scheduling Studies
-
Objective: To establish an effective therapeutic dosage regimen for this compound in treating hypercholesterolemia.[6]
-
Study Design: These studies included two pilot dose-ranging studies (US and European) and one US dose-scheduling study. The design was multicenter, randomized, and double-blind.[6]
-
Patient Population: A total of 385 patients were enrolled in the dose-ranging studies and 319 in the dose-scheduling study.[6]
-
Methodology:
-
Dietary Run-in: All participants underwent a 10-week dietary run-in period.[6]
-
Placebo Run-in: A single-blind placebo was added during the last 6 weeks of the run-in phase.[6]
-
Randomization (Dose-Ranging): Patients were randomized to one of six 4-week treatment groups: this compound (0.025, 0.05, 0.1, and 0.2 mg/day), a comparator statin (40 mg/day lovastatin in the US study, 20 mg/day simvastatin in the European study), or placebo.[6]
-
Randomization (Dose-Scheduling): Patients were randomized to 4 weeks of treatment with either 0.1 mg this compound twice daily, 0.2 mg this compound with the evening meal, 0.2 mg this compound at bedtime, or placebo.[6]
-
-
Endpoints: The primary efficacy endpoint was the percentage change in LDL cholesterol from baseline. Secondary endpoints included changes in total cholesterol, triglycerides, and HDL cholesterol.[6]
Pivotal Phase IIb/III Studies
-
Objective: To compare the efficacy and safety of this compound with placebo and other active comparator statins over both short and long-term administration.[1][4]
-
Study Design: These were multicenter, randomized, double-blind, placebo- and active-controlled trials.[1]
-
Patient Population: Patients with primary hypercholesterolemia.[1]
-
Methodology:
-
Endpoints: The primary outcome was the dose-dependent reduction in LDL cholesterol and total cholesterol. Secondary outcomes included effects on triglycerides, HDL cholesterol, apolipoprotein A-I, and apolipoprotein B.[1]
Signaling Pathways and Experimental Workflow
This compound's primary mechanism of action is the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition has downstream effects on various signaling pathways.
This compound's Mechanism of Action
This compound competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate.[5] This is a rate-limiting step in the synthesis of cholesterol and other isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[11][12] These isoprenoids are essential for the post-translational modification and function of small GTP-binding proteins like Ras and Rho.[12] By depleting FPP and GGPP, this compound can inhibit the signaling pathways regulated by these proteins, which are involved in cell proliferation and migration.[11][12]
References
- 1. Clinical efficacy and safety of this compound: summary of pivotal phase IIb/III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statin - Wikipedia [en.wikipedia.org]
- 3. Rhabdomyolysis - Wikipedia [en.wikipedia.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. This compound for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of this compound: phase IIa dose-ranging and dose-scheduling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.com [clinician.com]
- 8. This compound: a review of its pharmacological properties and therapeutic efficacy in the management of hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for lowering lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cerivastatin as a Model Compound for Statin-Induced Myopathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statins, HMG-CoA reductase inhibitors, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. However, their use can be limited by statin-associated muscle symptoms (SAMS), ranging from myalgia to severe and life-threatening rhabdomyolysis.[1][2] Cerivastatin, a potent statin that was withdrawn from the market due to a higher incidence of rhabdomyolysis, serves as a valuable model compound for studying the mechanisms of statin-induced myopathy (SIM).[3][4][5][6][7] Its pronounced myotoxic effects allow for the robust induction of myopathic phenotypes in both in vitro and in vivo models, facilitating the investigation of underlying cellular and molecular pathways. These application notes provide detailed protocols for using this compound to model SIM and summarize key quantitative data from relevant studies.
Key Mechanisms of this compound-Induced Myopathy
This compound-induced myopathy is a multifactorial process involving the disruption of several key cellular pathways. The primary mechanism stems from the inhibition of HMG-CoA reductase, which not only depletes cholesterol but also reduces essential isoprenoid intermediates of the mevalonate pathway.[1][5] This leads to a cascade of downstream effects, including:
-
Impaired Proteostasis: this compound has been shown to disrupt the balance between protein synthesis and degradation. It inhibits de novo protein synthesis and upregulates the expression of Atrogin-1, a muscle-specific E3 ubiquitin ligase, leading to increased protein degradation and muscle atrophy.
-
Mitochondrial Dysfunction: Statins, including this compound, can impair mitochondrial function by reducing the levels of coenzyme Q10 (ubiquinone), a critical component of the electron transport chain.[1][7] This can lead to decreased ATP production, increased reactive oxygen species (ROS) generation, and the induction of apoptosis.[1]
-
Disrupted Calcium Homeostasis: this compound can cause the dissociation of the stabilizing protein FKBP12 from the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum, leading to spontaneous calcium release (Ca2+ sparks) and activation of pro-apoptotic signaling.[8]
-
Induction of Apoptosis: The culmination of impaired proteostasis, mitochondrial dysfunction, and disrupted calcium signaling can trigger programmed cell death, or apoptosis, in muscle cells.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from studies using this compound to model statin-induced myopathy.
Table 1: In Vitro Effects of this compound on Human iPSC-Derived Myocytes
| Parameter | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| Cytotoxicity | 0.3 µM | 16 h | Increased cytotoxicity and decreased cell viability | |
| Myocyte Diameter | 0.3 - 1 µM | 16 h | Dose-dependent decrease of 25%-40% | |
| Protein Synthesis | 0.3 - 1 µM | 16 h | Inhibition of de novo protein synthesis | |
| Atrogin-1 Expression | 0.3 - 1 µM | 16 h | Dose-dependent increase in protein expression | |
| Akt Phosphorylation | 0.2 µM | 16 h | Reduction in Akt phosphorylation |
Table 2: In Vitro Effects of this compound on Human Rhabdomyosarcoma Cells
| Parameter | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| Apoptosis | 100 µM | 24 - 72 h | Elevated apoptosis | [1] |
Table 3: In Vivo Effects of this compound in a Rat Model
| Parameter | This compound Dosage | Duration of Treatment | Observed Effect | Reference |
| Plasma Creatine Kinase (CK) | 40 ppm in diet | 8 and 11 days | Significant increase in plasma CK levels | [9][10] |
| Muscle Histopathology | 40 ppm in diet | 11 days | Myofiber vacuolation and necrosis | [10] |
| Body Weight | 0.5 mg/kg/day | Not specified | Less than 10% body weight loss | [11] |
Signaling Pathways in this compound-Induced Myopathy
The following diagrams illustrate the key signaling pathways involved in this compound-induced myopathy.
Caption: Inhibition of the mevalonate pathway by this compound.
Caption: this compound's impact on Akt/FOXO1 signaling.
Experimental Protocols
In Vitro Model: this compound-Induced Myopathy in Human iPSC-Derived Myocytes
This protocol describes the induction of a myopathic phenotype in human induced pluripotent stem cell (hiPSC)-derived myocytes using this compound.
Materials:
-
Human iPSC-derived myocytes (hiPSC-MCs)
-
Cell culture medium for hiPSC-MCs (e.g., RPMI-1640 with B-27 supplement)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cytotoxicity assay kit, antibodies for Western blotting, reagents for apoptosis and protein synthesis assays)
Procedure:
-
Cell Culture: Culture hiPSC-MCs according to standard protocols until they form a confluent monolayer of differentiated, contracting myocytes.
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium at final concentrations ranging from 0.1 µM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the old medium from the hiPSC-MC cultures and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for 16-24 hours at 37°C and 5% CO2.
-
-
Endpoint Analysis: Following incubation, the cells can be subjected to various assays to assess myotoxicity.
Key Experimental Assays
1. Assessment of Protein Synthesis (Puromycin-Based Assay)
This method measures the rate of global protein synthesis by detecting the incorporation of puromycin into newly synthesized polypeptide chains.
Materials:
-
Puromycin solution (10 µg/mL in culture medium)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Anti-puromycin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Thirty minutes before the end of the this compound treatment period, add puromycin solution to the cell culture medium to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using an anti-puromycin antibody to detect puromycin-incorporated proteins. Equal protein loading should be confirmed by staining the membrane with Coomassie Blue or by probing for a housekeeping protein.
-
Quantify the band intensities to determine the relative rate of protein synthesis.
2. Western Blot for Atrogin-1 Expression
This protocol details the detection and quantification of the muscle atrophy-related protein Atrogin-1.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against Atrogin-1
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Atrogin-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to normalize the Atrogin-1 signal.
3. Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (commercially available)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Fluorescence microscope
Procedure:
-
Culture and treat cells on coverslips.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells for 2 minutes on ice.
-
Wash twice with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix.
-
Counterstain the nuclei.
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
4. Measurement of Mitochondrial Membrane Potential (TMRE Assay)
This assay uses the potentiometric fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial health.
Materials:
-
TMRE stock solution (in DMSO)
-
Cell culture medium
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (typically 50-200 nM).
-
Remove the this compound-containing medium and incubate the cells with the TMRE-containing medium for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS or culture medium.
-
Add fresh PBS or medium to the wells.
-
Measure the fluorescence using a plate reader (Ex/Em ~549/575 nm) or visualize using a fluorescence microscope. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
5. Measurement of Intracellular Calcium ([Ca2+]i) (Fura-2 Assay)
Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentration.
Materials:
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM in HBSS. The addition of Pluronic F-127 (0.02%) can improve dye solubility and cell loading.
-
Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye.
-
Mount the cells on a fluorescence microscope and acquire images by alternating excitation at 340 nm and 380 nm, while collecting the emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
In Vivo Model: this compound-Induced Myopathy in Rats
This protocol outlines the induction of myopathy in rats through dietary administration of this compound.
Animals:
-
Male Wistar or Fischer 344 rats are commonly used.
Materials:
-
This compound
-
Standard rat chow
-
Blood collection supplies
-
Creatine kinase (CK) assay kit
-
Histology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Diet Preparation: Mix this compound into powdered standard rat chow to achieve the desired concentration (e.g., 40 ppm). Prepare a control diet without this compound.
-
Animal Dosing: House the rats individually and provide them with the this compound-containing or control diet and water ad libitum for a period of 8 to 14 days.
-
Monitoring: Monitor the animals daily for clinical signs of myopathy (e.g., weakness, altered gait) and record body weights regularly.
-
Blood Collection and CK Measurement:
-
Collect blood samples from the tail vein or via cardiac puncture at the end of the study.
-
Separate the plasma or serum.
-
Measure the creatine kinase activity using a commercial assay kit according to the manufacturer's instructions.
-
-
Muscle Tissue Collection and Histopathology:
-
At the end of the treatment period, euthanize the animals.
-
Dissect skeletal muscles (e.g., gastrocnemius, soleus, rectus femoris).
-
Fix the muscle tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to evaluate for signs of myopathy, such as myofiber necrosis, inflammation, and regeneration.
-
Experimental Workflow
Caption: Workflow for studying this compound-induced myopathy.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. hellobio.com [hellobio.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Statin-induced myopathy in the rat: relationship between systemic exposure, muscle exposure and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Measure Cerivastatin's Effect on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has demonstrated significant anti-cancer effects in various preclinical in vitro studies.[1][2] As a key enzyme in the mevalonate pathway, HMG-CoA reductase is responsible for the synthesis of cholesterol and numerous non-steroidal isoprenoid derivatives crucial for cell signaling and proliferation.[3][4] By inhibiting this enzyme, this compound not only disrupts cholesterol biosynthesis but also affects the post-translational modification of small GTP-binding proteins like Ras and Rho, which are pivotal in cancer progression, invasion, and metastasis.[3][5][6] These application notes provide a detailed overview of the in vitro assays used to characterize the anti-cancer properties of this compound, complete with experimental protocols and data presentation.
Assessment of Cytotoxicity and Cell Proliferation
A fundamental step in evaluating the anti-cancer potential of this compound is to determine its effect on cancer cell viability and proliferation.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, T4-2, T-47D, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO or PBS).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| A172 | Glioblastoma | 0.098 | [7] |
| U87 | Glioblastoma | Not explicitly stated, but pitavastatin was more effective | [7] |
| U251 | Glioblastoma | Not explicitly stated, but similar to A172 and U87 | [7] |
| MDA-MB-231 | Breast Cancer | Sensitive | [1] |
| T4-2 | Breast Cancer | Moderately resistant | [1] |
| T-47D | Breast Cancer | Cytostatic/cytotoxic effects observed | [1] |
| MCF-7 | Breast Cancer | Cytostatic/cytotoxic effects observed | [1] |
| AML cell lines | Acute Myeloid Leukemia | This compound is at least 10 times more potent than other statins | [4] |
Evaluation of Apoptosis Induction
This compound has been shown to induce apoptosis in various cancer cell lines.[4][8] Several assays can be employed to detect and quantify this mode of cell death.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specified time (e.g., 36 hours).[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9]
Experimental Protocol:
-
Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix them in paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a solution of Triton X-100 in sodium citrate.
-
Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.[9]
Data Presentation:
Table 2: Apoptotic Effects of this compound
| Cell Line | Assay | This compound Concentration | Observation | Reference |
| MDA-MB-231 | Annexin V/PI | up to 50 ng/ml for 36h | No significant induction of apoptosis | [5] |
| AML cell lines | TUNEL Assay | 1 µM for 48h | 64.6% apoptotic death | [9] |
| Uveal Melanoma | Western Blot | Synergistic with trametinib | Increased cleaved PARP-1 and active caspase-3 | [10] |
Cell Cycle Analysis
This compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][3]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[11]
-
Staining: Wash the cells and resuspend them in a solution containing RNase A and propidium iodide.[11]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can also indicate apoptosis.[11]
Data Presentation:
Table 3: Effect of this compound on the Cell Cycle
| Cell Line | This compound Effect | Key Molecular Changes | Reference |
| MDA-MB-231 | G1/S arrest | Increase in p21(Waf1/Cip1) | [3] |
| T4-2, MDA-MB-231, T-47D, MCF-7 | Inhibition of cell cycle progression | Induction of p21 | [1] |
Assessment of Cancer Cell Invasion
A critical aspect of malignancy is the ability of cancer cells to invade surrounding tissues. This compound has been shown to inhibit this process.[3][5]
Matrigel Invasion Assay
This assay measures the ability of cells to migrate through a basement membrane matrix.
Experimental Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Seed this compound-treated and control cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for a specified period (e.g., 18 hours).[5]
-
Cell Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the stained cells under a microscope.
Data Presentation:
Table 4: Anti-Invasive Effects of this compound
| Cell Line | Assay | This compound Treatment | Result | Reference |
| MDA-MB-231 | Matrigel Invasion | 18-hour incubation | 54% decrease in cell invasion | [5] |
Analysis of Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways.
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling cascades.
Experimental Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., RhoA, p21, p-AKT, p-ERK) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Key Signaling Pathways and Proteins to Analyze:
-
Mevalonate Pathway: HMG-CoA Reductase
-
RhoA Pathway: RhoA, ROCK[6]
-
Cell Cycle Regulation: p21, p27, Cyclin D1, PCNA, c-myc[1][6]
-
Survival/Proliferation Pathways: p-AKT, p-ERK[10]
Visualizations
Signaling Pathway of this compound's Anti-Cancer Effect
Caption: this compound inhibits HMG-CoA reductase, disrupting the mevalonate pathway and RhoA signaling, leading to decreased cancer cell proliferation and invasion, and induction of apoptosis.
Experimental Workflow for Assessing this compound's In Vitro Effects
References
- 1. This compound demonstrates enhanced antitumor activity against human breast cancer cell lines when used in combination with doxorubicin or cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular mechanism of the anti-cancer activity of this compound, an inhibitor of HMG-CoA reductase, on aggressive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Establishing Animal Models of Cerivastatin-Induced Rhabdomyolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerivastatin, a potent inhibitor of HMG-CoA reductase, was withdrawn from the market due to a higher incidence of rhabdomyolysis compared to other statins. Rhabdomyolysis is a severe adverse drug reaction characterized by the rapid breakdown of skeletal muscle, leading to the release of intracellular contents into the bloodstream, which can result in acute kidney injury and other systemic complications. Understanding the mechanisms underlying this compound's myotoxicity is crucial for developing safer drugs and for elucidating the broader pathways of statin-induced muscle injury.
These application notes provide detailed protocols for establishing a rat model of this compound-induced rhabdomyolysis, methods for assessing muscle damage, and an overview of the key signaling pathways involved.
Key Signaling Pathways in this compound-Induced Myotoxicity
This compound's primary mechanism of action is the inhibition of HMG-CoA reductase, a critical enzyme in the mevalonate pathway. This inhibition not only reduces cholesterol synthesis but also depletes essential downstream isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). The depletion of GGPP is particularly implicated in statin-induced myopathy. It leads to impaired prenylation of small GTP-binding proteins like Rho and Ras, disrupting their membrane localization and function, which in turn affects a multitude of cellular processes including cell survival and cytoskeletal integrity. This disruption can trigger the mitochondrial apoptosis pathway and lead to dysregulation of intracellular calcium homeostasis, culminating in muscle fiber necrosis.
Experimental Workflow for a Rat Model of this compound-Induced Rhabdomyolysis
A typical workflow for establishing and evaluating a this compound-induced rhabdomyolysis model in rats involves several key stages, from animal acclimatization to endpoint analysis. The total duration of the in-life phase is approximately 3 weeks, including acclimatization and a 14-day dosing period.
Data Presentation: Biomarkers of Muscle Damage
The primary biomarker for rhabdomyolysis is a significant elevation in plasma creatine kinase (CK) activity. Other relevant biomarkers include aspartate aminotransferase (AST) and alanine aminotransferase (ALT). The following table summarizes representative data from a study in Fischer 344 rats administered this compound dietarily at a concentration of 40 ppm.[1]
| Biomarker | Treatment Group | Day 8 | Day 11 |
| Plasma Creatine Kinase (CK) (IU/L) | Control | Not significantly different from treated | 135 ± 17 |
| This compound (40 ppm) | Not significantly different from control | 18550 ± 14258* |
*Mean ± S.D., n=5 per group. *p < 0.05 compared to the control group.[1]
Experimental Protocols
Protocol 1: Induction of Rhabdomyolysis in Rats
This protocol describes the induction of rhabdomyolysis in rats using oral administration of this compound.
Materials:
-
Male Fischer 344 or Wistar rats (8-10 weeks old)
-
This compound sodium salt
-
Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in deionized water
-
Oral gavage needles (18-gauge, 2-3 inches long, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Analytical balance
-
Homogenizer or sonicator
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week before the experiment, with ad libitum access to standard chow and water.
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 2 mg/kg) and the number and weight of the animals.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC to deionized water while stirring until fully dissolved.
-
Suspend the calculated amount of this compound powder in the vehicle. Homogenize or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
-
-
Dosing:
-
Administer this compound or vehicle control to the rats once daily via oral gavage for 14 consecutive days.
-
The administration volume should be consistent, typically 5 mL/kg body weight.
-
Weigh the animals daily to adjust the dose volume accordingly.
-
-
Monitoring:
-
Observe the animals daily for clinical signs of myotoxicity, such as staggering gait, hind limb weakness, and changes in body weight.[2]
-
-
Sample Collection:
-
On day 15 (24 hours after the last dose), euthanize the animals according to approved institutional guidelines.
-
Collect blood via cardiac puncture into tubes appropriate for serum or plasma separation.
-
Immediately harvest skeletal muscles (e.g., soleus, gastrocnemius, and tibialis anterior) for histopathological analysis.[2]
-
Protocol 2: Plasma Creatine Kinase (CK) Activity Assay
This protocol outlines a colorimetric method for determining CK activity in plasma or serum.
Principle:
Creatine kinase catalyzes the transfer of a phosphate group from creatine phosphate to ADP, forming ATP. The newly formed ATP is used in a series of coupled enzymatic reactions that ultimately lead to the production of NADPH, which can be measured by the increase in absorbance at 340 nm. The rate of NADPH formation is directly proportional to the CK activity.
Materials:
-
Rat plasma or serum samples
-
Commercially available CK activity assay kit (follow manufacturer's instructions) or individual reagents:
-
Assay Buffer (e.g., Tris buffer, pH 7.4)
-
Creatine Phosphate
-
ADP
-
Glucose
-
NADP+
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Incubator (37°C)
Procedure:
-
Sample Preparation: Centrifuge collected blood samples to separate plasma or serum. Store on ice if used immediately, or at -80°C for long-term storage.
-
Reagent Preparation: Prepare a master mix containing all reagents except the sample, according to the kit's protocol.
-
Assay:
-
Pipette 5-10 µL of each plasma/serum sample into separate wells of a 96-well plate.
-
Add the master mix to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 340 nm at multiple time points (e.g., every 5 minutes for 30 minutes) using a microplate reader.
-
-
Calculation:
-
Determine the rate of change in absorbance (ΔA340/minute).
-
Calculate the CK activity using the Beer-Lambert law and the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹), adjusting for sample volume and path length. The activity is typically expressed in Units per Liter (U/L).
-
Protocol 3: NADH-TR Staining for Muscle Histopathology
This protocol describes the Nicotinamide Adenine Dinucleotide (NADH) Tetrazolium Reductase (NADH-TR) staining method for assessing muscle fiber architecture and mitochondrial distribution. Necrotic muscle fibers will show a loss of staining.
Principle:
NADH diaphorase, an enzyme in the mitochondrial electron transport chain, transfers hydrogen from NADH to a tetrazolium salt (e.g., nitroblue tetrazolium, NBT). This reduces the NBT to an insoluble, colored formazan precipitate at the site of enzymatic activity, primarily highlighting mitochondria and the sarcoplasmic reticulum.
Materials:
-
Freshly harvested skeletal muscle tissue
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane cooled with liquid nitrogen
-
Cryostat
-
Microscope slides
-
NADH
-
Nitroblue tetrazolium (NBT)
-
Tris buffer (pH 7.4)
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation:
-
Immediately after harvesting, embed the muscle sample in OCT compound.
-
Snap-freeze the embedded tissue in isopentane chilled with liquid nitrogen to prevent ice crystal formation.
-
Store the frozen blocks at -80°C until sectioning.
-
-
Sectioning:
-
Using a cryostat, cut transverse sections of the muscle at 8-10 µm thickness.
-
Mount the sections onto microscope slides.
-
-
Staining:
-
Prepare the incubation medium by dissolving NADH and NBT in Tris buffer.
-
Cover the tissue sections with the incubation medium.
-
Incubate the slides in a humidified chamber at 37°C for 30-45 minutes.
-
Rinse the slides in deionized water.
-
Mount with an aqueous mounting medium and a coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Healthy muscle fibers will show a network-like staining pattern. Type I (oxidative) fibers will stain darker than Type II (glycolytic) fibers.
-
Features of myotoxicity to look for include necrotic fibers (pale, unstained areas), hypercontracted fibers, inflammatory cell infiltration, and disorganization of the myofibrillar network.
-
Protocol 4: Histopathological Scoring of Muscle Injury
A semi-quantitative scoring system can be used to evaluate the extent of muscle damage. This allows for a more objective comparison between treatment groups.
Procedure:
-
Image Acquisition: Capture multiple non-overlapping images of the stained muscle sections at a consistent magnification (e.g., 20x).
-
Scoring Parameters: Evaluate each image based on the following parameters, assigning a score from 0 to 3 for each:
-
Fiber Necrosis: 0 = No necrotic fibers; 1 = 1-5% of fibers affected; 2 = 6-15% of fibers affected; 3 = >15% of fibers affected.
-
Inflammatory Infiltration: 0 = No inflammation; 1 = Mild, localized inflammation; 2 = Moderate, multifocal inflammation; 3 = Severe, diffuse inflammation.
-
Fiber Degeneration/Regeneration: 0 = Normal fiber morphology; 1 = Mild changes (e.g., occasional small, rounded fibers); 2 = Moderate changes (e.g., variation in fiber size, central nuclei); 3 = Severe disorganization of muscle architecture.
-
-
Total Score: Sum the scores for each parameter to obtain a total muscle injury score for each image. Average the scores from multiple images for each animal.
Conclusion
The protocols and information provided here offer a comprehensive framework for establishing and evaluating a rat model of this compound-induced rhabdomyolysis. This model is a valuable tool for investigating the molecular mechanisms of statin-induced myotoxicity, for screening new chemical entities for potential muscle-related liabilities, and for testing potential therapeutic interventions to mitigate this serious adverse effect. Careful adherence to these protocols will ensure the generation of robust and reproducible data.
References
Protocol for Inducing Myopathy in Rats Using Cerivastatin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Statins, a class of drugs that inhibit HMG-CoA reductase, are widely used to lower cholesterol levels. However, a significant side effect is statin-induced myopathy, ranging from myalgia to severe rhabdomyolysis. Cerivastatin, a potent statin that was withdrawn from the market due to a high incidence of rhabdomyolysis, is a valuable tool for studying the mechanisms of statin-induced muscle injury in a preclinical setting.[1] This document provides a detailed protocol for inducing myopathy in rats using this compound, covering animal models, drug administration, and key experimental procedures for assessment.
Data Presentation
Table 1: Biochemical Markers of this compound-Induced Myopathy in Rats
| Parameter | Control Group | This compound-Treated Group | Fold Change | Reference |
| Plasma Creatine Kinase (CK) | 135 ± 17 IU/L | 18550 ± 14258 IU/L | ~137-fold increase | [2] |
Experimental Protocols
Animal Model and Husbandry
-
Species and Strain: Adult male albino rats (e.g., Wistar or Sprague-Dawley) or Fischer 344 rats are commonly used.[1]
-
Age and Weight: 8-12 weeks old, with weights ranging from 150-180 gm.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation and Administration of this compound
-
Dosage: this compound is administered at a dose of 10 mg/kg/day.
-
Vehicle: this compound can be dissolved in a suitable vehicle such as 0.5% carboxymethyl cellulose or distilled water.
-
Route of Administration: Oral gavage is the standard method of administration.
-
Procedure for Oral Gavage:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10-20 ml/kg.
-
Select an appropriately sized gavage needle (16-18 gauge for rats). The length should be measured from the tip of the animal's nose to the bottom of the sternum to avoid stomach perforation.
-
Restrain the rat and gently insert the gavage needle into the mouth, advancing it along the upper palate into the esophagus.
-
Administer the this compound solution slowly.
-
Monitor the animal for any signs of distress after the procedure.
-
Induction of Myopathy
-
Duration: Administer this compound daily for a period of 4 weeks to induce myopathy.
Assessment of Myopathy
-
Blood Collection: At the end of the treatment period, collect blood samples via a suitable method (e.g., tail vein).
-
Creatine Kinase (CK) Assay: Centrifuge the blood to obtain serum and measure CK levels using a commercial ELISA kit according to the manufacturer's instructions. A significant elevation in serum CK is a key indicator of muscle damage.[3]
-
Tissue Collection and Fixation:
-
Euthanize the rats and dissect skeletal muscles (e.g., gastrocnemius, biceps femoris).
-
Fix the muscle samples in 10% formal saline for 48 hours.
-
-
Paraffin Embedding and Sectioning:
-
Process the fixed tissues for paraffin embedding.
-
Cut 5 µm thick sections.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize nuclei.
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix.
-
Dehydrate and mount the sections.
-
-
Microscopic Examination: Examine the stained sections under a light microscope for signs of myopathy, such as fragmented and tapered muscle fibers, loss of transverse striations, and an irregular outline of muscle fibers.[4]
-
Tissue Preparation:
-
Fix small muscle samples (approximately 1 mm³) in 4% glutaraldehyde in cacodylate buffer for 24 hours.
-
Postfix in osmium tetroxide for 2 hours.
-
Dehydrate in a graded series of alcohols.
-
Embed in epoxy resin.
-
-
Ultrathin Sectioning and Staining:
-
Cut ultrathin sections (60-70 nm) and mount them on copper grids.
-
Stain with uranyl acetate and lead citrate.
-
-
Electron Microscopic Examination: Examine the sections under a transmission electron microscope for ultrastructural changes, such as dissolution of myofibrils and mitochondrial abnormalities (e.g., disfigured giant mitochondria with destructed cristae).[4][5]
Mandatory Visualization
Caption: Experimental workflow for inducing and assessing this compound-induced myopathy in rats.
Caption: Signaling cascade in this compound-induced muscle apoptosis.
References
- 1. Statin-induced myopathy in the rat: relationship between systemic exposure, muscle exposure and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myopathy with Statins: Check CK Levels and Interactions [medsafe.govt.nz]
- 4. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
- 5. Association between statin-associated myopathy and skeletal muscle damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocols for Testing Cerivastatin Cytotoxicity in Cell Culture
Introduction
Cerivastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] While effective in lowering cholesterol, this compound was withdrawn from the market due to a high incidence of rhabdomyolysis.[2] Its potent cytotoxic effects, particularly at higher concentrations, have made it a subject of research for understanding statin-induced toxicity and for potential applications in oncology.[3][4] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro using common cell-based assays.
Mechanism of this compound-Induced Cytotoxicity
This compound's primary mechanism of action is the inhibition of HMG-CoA reductase, which blocks the synthesis of mevalonate and downstream isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][5] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases such as Ras and Rho.[5][6] Disruption of Ras and Rho signaling affects cell proliferation, survival, and cytoskeletal organization.[5][6]
This compound-induced cytotoxicity is often mediated by the induction of apoptosis through the mitochondrial pathway.[6][7] This can involve mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[7][8] Studies have shown that this compound is at least 10 times more potent at inducing apoptosis in certain cancer cell lines compared to other statins.[1][4]
Experimental Protocols
Here we provide detailed protocols for three standard assays to quantify this compound's effect on cell viability, membrane integrity, and apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
-
Cells of interest (e.g., HepG2, MDA-MB-231, primary hepatocytes)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7, or pure DMSO)[11]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10][11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13] This indicates a loss of plasma membrane integrity.
Materials:
-
Cells cultured and treated with this compound in a 96-well plate (as described in Protocol 1).
-
LDH Cytotoxicity Assay Kit (containing LDH substrate, assay buffer, and stop solution).
-
Lysis Buffer (e.g., 10X Triton X-100 provided in kits) for positive control.
-
96-well flat-bottom assay plate.
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Prepare Controls: Alongside the experimental wells, prepare the following controls:[14]
-
Sample Collection: After the this compound incubation period, centrifuge the cell plate at 250 x g for 3-5 minutes.[14][15]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.[14]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm. It is recommended to also measure a reference wavelength (e.g., 680 nm) to subtract background from the instrument.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
Protocol 3: Apoptosis Detection
Apoptosis can be assessed by multiple methods, including detecting caspase enzyme activation or the externalization of phosphatidylserine (PS) using Annexin V staining.
This assay measures the activity of key apoptosis-executing enzymes like caspase-3 or initiator caspase-9.[8]
Materials:
-
Cells treated with this compound.
-
Caspase-3 or Caspase-9 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase substrate conjugated to a chromophore like p-nitroaniline, pNA).
-
Microplate reader (absorbance at 405 nm).
Procedure:
-
Cell Collection: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Prepare Reaction: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Assay Plate Setup: Add 50 µL of 2X Reaction Buffer to each well of a 96-well plate. Add 50 µL of the cytosolic extract.
-
Substrate Addition: Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The color intensity is proportional to the caspase activity.
-
Data Analysis: Compare the absorbance values of treated samples to the untreated control to determine the fold-increase in caspase activity.
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16]
Materials:
-
Cells treated with this compound.
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Collection: Collect all cells (adherent and supernatant) and wash once with cold PBS.[17]
-
Cell Resuspension: Centrifuge cells and resuspend the pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.[17]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Data Presentation
Quantitative data from cytotoxicity experiments should be summarized for clear interpretation and comparison.
Table 1: IC₅₀ and LC₂₀ Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value | Exposure Time | Reference |
| HepG2 (Human Hepatoma) | Cholesterol Synthesis | IC₅₀ | 1.0 nM | Not Specified | [18] |
| MDA-MB-231 (Breast Cancer) | Trypan Blue | Cytotoxic Conc. | 50 ng/mL | Not Specified | [3] |
| MCC-2 (Myeloma) | MTT | Proliferation Inhibition | ~50 nM (for 70% inhibition) | 36 hours | [6] |
| Rat Primary Hepatocytes | Not Specified | LC₂₀ | 160 µM | 24 hours | [12] |
| AML (Leukemia) | Apoptosis | Potency | ~10x > Lovastatin | Not Specified | [1][4] |
Table 2: Summary of Key Quantitative Findings on this compound Cytotoxicity
| Finding | Cell Type | Measurement | Result | Reference |
| Inhibition of Proliferation | MDA-MB-231 | Cell Count | ~40% inhibition at 25 ng/mL | [3] |
| Caspase Activation | Activated Rat HSCs | Protease Activity | Increased activity of caspase-9 and -3 | [8] |
| Rho/Ras Delocalization | MCC-2 | Western Blot (Membrane Fraction) | Significant decrease in membrane-bound Rho and Ras | [6] |
| Mitochondrial Respiration | Human Platelets | High-Resolution Respirometry | Concentration-dependent inhibition of NADH-linked respiration | [19] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General workflow for assessing this compound cytotoxicity.
Signaling Pathway Diagram
Caption: Key signaling events in this compound-induced apoptosis.
References
- 1. This compound triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of ubiquinone concentration and mitochondrial function relative to this compound-induced skeletal myopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of statins on mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atorvastatin induces apoptosis by a caspase-9-dependent pathway: an in vitro study on activated rat hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. This compound: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Statin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Cerivastatin Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cerivastatin toxicity in primary cell cultures. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in primary cell cultures?
A1: this compound, a potent statin, primarily induces toxicity by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1] This enzyme is crucial for the mevalonate pathway, which is responsible for producing cholesterol and essential non-sterol isoprenoids.[2][3] The depletion of these isoprenoids, particularly geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP), disrupts the function of key signaling proteins.[4][5]
Q2: Which signaling pathways are most affected by this compound?
A2: The disruption of the mevalonate pathway most significantly impacts the post-translational modification (prenylation) of small GTPases like Rho, Rac, and Ras.[6][7][8][9][10] Proper prenylation is essential for their localization to the cell membrane and their subsequent activation of downstream signaling cascades that regulate cell survival, proliferation, and morphology.[10] The Rho GTPase signaling pathway is a particularly critical target.[6][7][8][11]
Q3: What are the common observable effects of this compound toxicity in primary cells?
A3: Researchers may observe a range of effects, including:
-
Apoptosis (Programmed Cell Death): This is a frequent outcome, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[2][12][13]
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in the number of viable cells is common.[14][15]
-
Morphological Changes: Cells may appear rounded and detach from the culture surface.[14][16]
-
Mitochondrial Dysfunction: This can manifest as inhibition of respiratory chain complexes, increased oxidative stress, and a decrease in ATP production.[4][17][18]
Q4: How can I mitigate this compound-induced toxicity in my primary cell cultures?
A4: The most effective mitigation strategy is to replenish the downstream products of the HMG-CoA reductase enzyme that are depleted by this compound. This can be achieved by co-incubating the cells with:
-
Mevalonate (or Mevalonolactone): As the direct product of HMG-CoA reductase, its addition can fully rescue cells from this compound's effects.[2][13][19]
-
Geranylgeranyl Pyrophosphate (GGPP): This isoprenoid is crucial for the prenylation of Rho GTPases, and its addition can specifically reverse the effects related to Rho signaling disruption.[2][10][13][20]
-
Farnesyl Pyrophosphate (FPP): While also an important isoprenoid, its ability to rescue cells may be less complete than GGPP, depending on the specific cell type and the primary downstream pathways affected.[10][13]
Other potential, though less direct, mitigation strategies that have been explored include:
-
Bicarbonate: To counteract intracellular acidification that can be associated with apoptosis.[16]
-
Cell-Permeable Succinate: To bypass Complex I inhibition and rescue mitochondrial respiration.[17]
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High levels of unexpected apoptosis/cell death. | This compound is inducing apoptosis through depletion of essential isoprenoids. | 1. Confirm the mechanism: Co-treat cells with this compound and mevalonate (e.g., 100 µM). A rescue of cell viability would confirm the toxicity is on-target. 2. Isolate the downstream pathway: Co-treat with GGPP (e.g., 10 µM) or FPP (e.g., 10 µM). If GGPP provides a stronger rescue, it indicates that disruption of Rho family GTPase prenylation is the primary driver of toxicity.[2][10][13] 3. Titrate this compound concentration: The sensitivity to statins can vary significantly between different primary cell types.[13] Perform a dose-response curve to find the optimal concentration for your experiment. |
| Cells are detaching from the culture plate and rounding up. | Disruption of RhoA signaling is leading to the disassembly of the actin cytoskeleton and focal adhesions.[10] | 1. Rescue with GGPP: Co-incubation with GGPP should restore RhoA function and maintain normal cell morphology.[10] 2. Visualize the cytoskeleton: Stain the cells with phalloidin to visualize F-actin and an antibody against vinculin or paxillin to observe focal adhesions. This can confirm the disruption of these structures by this compound and their restoration by GGPP. |
| Reduced metabolic activity (e.g., in an MTT or resazurin assay). | This compound is causing mitochondrial dysfunction, leading to decreased cellular respiration.[17][18] | 1. Assess mitochondrial health directly: Use a mitochondrial membrane potential-sensitive dye (e.g., TMRM, JC-1) to check for depolarization. 2. Attempt mitochondrial rescue: Co-treat with a cell-permeable succinate to see if bypassing Complex I of the electron transport chain can restore respiratory function.[17] 3. Supplement with antioxidants: While not a direct rescue, antioxidants like N-acetylcysteine could help mitigate secondary damage from oxidative stress. |
| No observable toxic effect at expected concentrations. | The primary cell type being used is resistant to this compound-induced toxicity. | 1. Confirm drug activity: Test the same batch of this compound on a sensitive cell line (e.g., some cancer cell lines are highly sensitive) to ensure its potency.[2] 2. Increase incubation time: Some effects of statins on gene expression and protein levels can take 24 hours or longer to become apparent.[20] 3. Consider cell-specific differences: Different cell types have varying dependencies on the mevalonate pathway. For example, primary hepatocytes have been shown to be more resistant to statin-induced apoptosis than myotubes.[13] |
Data Presentation
Table 1: Summary of this compound-Induced Apoptosis in Different Cell Lines
| Cell Line | This compound Concentration | Percentage of Apoptotic Cells | Reference |
| MCC-2 (Myeloma) | 20 µM | ~70.5% | [12] |
| IM9 (B-lymphoblastoid) | 20 µM | ~70.5% | [12] |
| U266 (Myeloma) | 20 µM | ~70.5% | [12] |
| Jurkat (T-lymphoblastoid) | 20 µM | ~70.5% | [12] |
Note: Data represents the average apoptotic effect observed across the four cell lines.
Table 2: Reversal of this compound Effects by Mevalonate Pathway Intermediates
| Cell Line/System | This compound Effect | Rescuing Agent | Concentration of Rescuing Agent | Outcome | Reference |
| AML Cell Lines | Apoptosis | Mevalonate | Not specified | Reversal of apoptosis | [2] |
| AML Cell Lines | Apoptosis | GGPP | Not specified | Reversal of apoptosis | [2] |
| Rat Myotubes | Apoptosis | Mevalonate | Not specified | Complete prevention of apoptosis | [13] |
| Rat Myotubes | Apoptosis | Geranylgeraniol (GGOH) | Not specified | Complete prevention of apoptosis | [13] |
| Rat Myotubes | Apoptosis | Farnesol (FOH) | Not specified | No prevention of apoptosis | [13] |
| Human Endothelial Cells | Increased eNOS expression | Mevalonate (MVA) | 1.5 mmol/L | Reversal of increased eNOS expression | [20] |
| Human Endothelial Cells | Increased eNOS expression | GGPP | 1 mg/mL | Reversal of increased eNOS expression | [20] |
| Human Endothelial Cells | Increased eNOS expression | FPP | 1 mg/mL | No reversal of increased eNOS expression | [20] |
| MDA-MB-231 | Inhibition of proliferation | GGPP | 10 µM | Full reversal | [14] |
| MDA-MB-231 | Inhibition of proliferation | FPP | 10 µM | No reversal | [14] |
Experimental Protocols
Protocol 1: Assessing Mitigation of this compound-Induced Cytotoxicity
This protocol outlines a general method to determine if supplementing with mevalonate pathway intermediates can rescue primary cells from this compound-induced toxicity.
Materials:
-
Primary cell culture of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO or ethanol)
-
Mevalonolactone stock solution (in ethanol)
-
Geranylgeranyl pyrophosphate (GGPP) stock solution (in a suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a kit measuring ATP levels)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the various treatment conditions. Include a vehicle control (e.g., DMSO/ethanol at the highest concentration used for the drugs).
-
Vehicle Control
-
This compound alone (at a concentration known to cause toxicity, e.g., 1-20 µM)
-
This compound + Mevalonolactone (e.g., 100 µM)
-
This compound + GGPP (e.g., 10 µM)
-
Mevalonolactone alone
-
GGPP alone
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24-72 hours). This duration may need to be optimized.
-
Viability Assay: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time, and then read the absorbance or fluorescence on a plate reader.
-
Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability for each condition. A significant increase in viability in the "this compound + Mevalonolactone" or "this compound + GGPP" groups compared to the "this compound alone" group indicates a successful rescue.
Visualizations
Caption: this compound inhibits HMG-CoA reductase, leading to cellular toxicity.
Caption: Workflow for mitigating this compound toxicity in primary cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statin - Wikipedia [en.wikipedia.org]
- 4. Effects of statins on mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depletion of essential isoprenoids and ER stress induction following acute liver-specific deletion of HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I [jci.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. Resveratrol for Protection against Statin Toxicity in C2C12 and H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preventive effects of bicarbonate on this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Statin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Prooxidative toxicity and selenoprotein suppression by this compound in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound potentiates nitric oxide release and enos expression through inhibition of isoprenoids synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of cerivastatin in different lab solvents
For researchers, scientists, and drug development professionals working with cerivastatin, this guide provides essential information on its solubility and stability in common laboratory solvents. It includes troubleshooting tips and frequently asked questions to ensure smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For this compound sodium salt, Dimethyl Sulfoxide (DMSO), water, and ethanol are effective solvents for preparing stock solutions. High solubility has been reported in these solvents, allowing for concentrated stock solutions.[1][2][3] For this compound acid, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are suitable.[4]
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. First, confirm that you are using the appropriate solvent for the form of this compound you have (sodium salt vs. acid). If the concentration is high, gentle warming (to 37°C) and sonication can aid in redissolving the compound.[5] For aqueous solutions, ensure the pH is compatible with maintaining solubility. If precipitation persists, it may be necessary to prepare a fresh, lower-concentration solution.
Q3: How should I store this compound solutions to ensure stability?
A3: Stock solutions of this compound sodium in DMSO or other organic solvents should be stored at -20°C or -80°C for long-term stability, preferably in small aliquots to avoid repeated freeze-thaw cycles.[1][5] Aqueous solutions are less stable and it is often recommended to prepare them fresh. If short-term storage of aqueous solutions is necessary, refrigeration at 2-8°C is advisable.
Q4: Is this compound sensitive to light?
A4: Yes, like other statins, this compound can be susceptible to photodegradation.[6] It is recommended to protect this compound solutions from light by using amber vials or by covering the container with aluminum foil, especially during long-term storage or during experiments involving light exposure.
Solubility Data
The solubility of this compound can vary based on its form (acid or sodium salt) and the solvent used. The following table summarizes the available solubility data for this compound sodium salt.
| Solvent | Solubility | Notes |
| Water | ≥5 mg/mL, 80 mg/mL[1], 97 mg/mL[2], 100 mg/mL[5] | Sonication is recommended to aid dissolution.[1] One source suggests warming to 60°C.[5] |
| DMSO | 10 mg/mL[7], 50 mg/mL[5], 80 mg/mL[1], 97 mg/mL[2][3] | Sonication may be needed.[5] Use fresh, moisture-free DMSO for best results.[3] |
| Ethanol | 0.5 mg/mL[7], 97 mg/mL[2] | |
| Methanol | Slightly soluble[8] | Quantitative data is limited. |
| PBS (pH 7.2) | 0.2 mg/mL[7] | |
| DMF | 10 mg/mL[7] |
Note: Solubility can be affected by factors such as temperature, pH, and the purity of both the solute and the solvent.
Stability Profile
This compound, like other statins, can degrade under certain conditions. Understanding its stability is crucial for accurate experimental results. Statins are known to be susceptible to hydrolysis, oxidation, and photolysis.[6]
Degradation Pathways: Forced degradation studies on statins have shown that they can degrade under the following conditions:
-
Acidic and Basic Hydrolysis: this compound may undergo hydrolysis in both acidic and basic environments.
-
Oxidation: Exposure to oxidizing agents can lead to degradation.
-
Thermal Stress: Elevated temperatures can accelerate degradation.
-
Photolysis: Exposure to UV or visible light can cause degradation.
The primary degradation products can include the corresponding lactone and other oxidation products.
Experimental Protocols
Solubility Determination Protocol
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Caption: Workflow for determining this compound solubility.
Stability Testing Protocol (Forced Degradation)
This protocol describes a general procedure for conducting forced degradation studies on this compound to assess its stability.
Caption: Forced degradation stability testing workflow.
Troubleshooting Guide
Issue: Inconsistent results in biological assays.
Possible Cause: Degradation of this compound in the assay medium.
Solution:
-
Prepare fresh solutions: Prepare this compound solutions immediately before use.
-
Protect from light: Conduct experiments under low-light conditions or in light-protected vessels.
-
pH considerations: Ensure the pH of the assay medium is within a stable range for this compound.
-
Control samples: Include control samples of this compound at the beginning and end of the experiment to assess degradation over time.
Issue: Difficulty in achieving desired concentration without precipitation.
Possible Cause: Exceeding the solubility limit in the chosen solvent.
Solution:
-
Use a co-solvent system: A mixture of solvents (e.g., DMSO and water) can sometimes improve solubility.
-
pH adjustment: For aqueous solutions, adjusting the pH may increase solubility.
-
Prepare a more concentrated stock in a highly soluble solvent: Prepare a high-concentration stock in a solvent like DMSO and then dilute it into the final experimental medium. Be mindful of the final concentration of the organic solvent in your experiment.
Logical Relationship for Troubleshooting Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. This compound sodium | HMG-CoA reductase inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. This compound SODIUM CAS#: 145599-86-6 [m.chemicalbook.com]
identifying and avoiding artifacts in cerivastatin cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding artifacts in cellular assays involving cerivastatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
This compound is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] Its primary mechanism of action is to block the synthesis of mevalonate, a crucial precursor for cholesterol biosynthesis and various non-steroidal isoprenoids.[3][4] This inhibition leads to the depletion of downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and function of small GTPases like Ras and Rho.[3][5]
Q2: What are the common cellular effects of this compound observed in vitro?
In various cancer cell lines, this compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and impede cell migration and invasion.[3][6][7] These effects are largely attributed to the disruption of Ras and Rho signaling pathways. For instance, in MDA-MB-231 breast cancer cells, this compound induces G1/S cell cycle arrest and delocalizes RhoA from the cell membrane, leading to disorganized actin fibers.[3]
Q3: At what concentrations is this compound typically effective in cellular assays?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. For example, in MDA-MB-231 breast cancer cells, inhibition of cell proliferation is observed with up to 40% inhibition at 25 ng/mL, while cytotoxic effects are seen at 50 ng/mL.[3] In human arterial smooth muscle cells, this compound showed potent inhibitory effects on proliferation and migration at IC50 values of 0.04-0.06 µM. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.
Q4: Can this compound's lipophilic nature interfere with cellular assays?
Yes, as a lipophilic compound, this compound has the potential to interact with cellular membranes, which can lead to artifacts in certain assays.[8][9] Lipophilic compounds can alter membrane fluidity and permeability, which might nonspecifically affect cell health or interfere with the chemistry of certain assay reagents.[8] It is important to include appropriate vehicle controls and, if possible, use complementary assays to confirm findings.
Troubleshooting Guides
HMG-CoA Reductase Activity Assay
Issue: No or low inhibition of HMG-CoA reductase activity observed with this compound treatment.
-
Possible Cause 1: Incorrect assay setup.
-
Solution: Ensure that all reagents are added in the correct order as specified in the protocol. The enzyme and substrate can be unstable in the assay buffer, so timing and order of addition are critical.
-
-
Possible Cause 2: Inactive this compound.
-
Possible Cause 3: Sub-optimal enzyme concentration.
-
Solution: The amount of HMG-CoA reductase used in the assay is critical. If the enzyme concentration is too high, the inhibitory effect of this compound may be masked. Perform a titration of the enzyme to find a concentration that results in a linear reaction rate within the detection limits of your instrument.
-
MTT Cell Viability Assay
Issue: Inconsistent or unexpected results with the MTT assay.
-
Possible Cause 1: Direct interference of this compound with MTT reduction.
-
Solution: While not definitively reported for this compound, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability. Run a cell-free control containing media, MTT, and this compound at the highest concentration used in your experiment to check for direct reduction.
-
-
Possible Cause 2: Altered metabolic state of cells.
-
Solution: The MTT assay measures mitochondrial reductase activity, which can be influenced by the metabolic state of the cells. This compound, by inhibiting the mevalonate pathway, could alter cellular metabolism. It is advisable to confirm viability results with an alternative assay that measures a different parameter, such as membrane integrity (e.g., LDH assay or Trypan Blue exclusion).
-
-
Possible Cause 3: Cell detachment.
-
Solution: At higher concentrations (e.g., 50 ng/mL in MDA-MB-231 cells), this compound can cause cell rounding and detachment.[3] This can lead to an underestimation of viable cells if detached cells are lost during media changes. When treating with high concentrations, consider collecting and analyzing both the adherent and detached cell populations.
-
LDH Cytotoxicity Assay
Issue: High background or variable LDH release.
-
Possible Cause 1: Basal LDH release from serum in the culture medium.
-
Solution: Serum is a common source of LDH. Include a "culture medium background" control (medium without cells) to measure and subtract this basal LDH activity from all other readings.[11]
-
-
Possible Cause 2: this compound-induced apoptosis versus necrosis.
-
Solution: The LDH assay primarily measures membrane integrity loss, which is a hallmark of necrosis. This compound is known to induce apoptosis.[6][12] During early apoptosis, the cell membrane remains intact, and LDH is not released. Significant LDH release may only be observed at later stages of apoptosis or at concentrations causing secondary necrosis. Consider using an apoptosis-specific assay, like Annexin V staining, to get a more accurate picture of this compound-induced cell death.
-
-
Possible Cause 3: Interference with LDH enzyme activity.
-
Solution: While unlikely, it is good practice to rule out direct interference. A "substance control" can be performed by adding this compound to a known amount of LDH to see if it inhibits the enzyme's activity.[13]
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue: Difficulty in distinguishing between apoptotic and necrotic cells.
-
Possible Cause 1: Sub-optimal staining concentrations.
-
Solution: It is crucial to titrate the concentrations of Annexin V and Propidium Iodide (PI) for your specific cell type and experimental conditions to achieve optimal separation of live, apoptotic, and necrotic populations.[14]
-
-
Possible Cause 2: Late-stage apoptosis.
-
Solution: Cells in late-stage apoptosis will become positive for both Annexin V and PI, making them indistinguishable from necrotic cells by this method alone. Perform a time-course experiment to capture early apoptotic events where cells are Annexin V-positive and PI-negative.
-
-
Possible Cause 3: Cell detachment leading to loss of apoptotic cells.
-
Solution: Similar to the MTT assay, this compound can cause cell detachment.[3] When preparing cells for flow cytometry, ensure that both the supernatant (containing detached cells) and the adherent cells are collected and pooled to get an accurate representation of the total cell population.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Proliferation | 25 ng/mL | ~40% inhibition | [3] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 50 ng/mL | Cell rounding and detachment | [3] |
| MDA-MB-231 (Breast Cancer) | Invasion | 25 ng/mL | ~54% inhibition | [3] |
| Human Arterial Smooth Muscle | Proliferation | IC50: 0.06 µM | - | |
| Human Arterial Smooth Muscle | Migration | IC50: 0.04 µM | - | |
| HepG2 (Hepatoma) | Cholesterol Synthesis | IC50: 1.0 x 10⁻⁹ M | - | [1] |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| AML Cell Lines | MTT Assay | 48 hours | This compound was the most potent statin tested | [6] |
| Human Arterial Smooth Muscle | Proliferation | - | 0.06 µM | |
| Human Arterial Smooth Muscle | Migration | - | 0.04 µM |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line used.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits.
-
Reagent Preparation:
-
Reconstitute HMG-CoA Reductase enzyme in assay buffer and keep on ice.
-
Reconstitute HMG-CoA substrate and NADPH in their respective buffers.
-
Prepare this compound stock solution and serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer to all wells.
-
Add this compound dilutions or vehicle control to the appropriate wells.
-
Add NADPH to all wells.
-
Initiate the reaction by adding HMG-CoA substrate to all wells.
-
Immediately add HMG-CoA Reductase to all wells except the blank.
-
Mix thoroughly.
-
-
Measurement:
-
Measure the decrease in absorbance at 340 nm kinetically over 5-10 minutes. The rate of NADPH consumption is proportional to the enzyme activity.
-
MTT Cell Viability Assay
This is a general protocol that may require optimization.[15][16][17][18]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay
This protocol is based on commercially available kits.[11][13][19][20][21]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer.
-
Culture medium background: Medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit instructions (typically contains a substrate and a dye).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Measurement:
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100
-
Annexin V/PI Apoptosis Assay
This is a general protocol for flow cytometry.[14][22][23][24][25]
-
Cell Preparation:
-
Seed and treat cells with this compound.
-
After treatment, collect both the culture supernatant (containing detached cells) and the adherent cells (by trypsinization).
-
Wash the pooled cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) at pre-determined optimal concentrations.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add more 1X binding buffer to each sample.
-
Analyze the cells on a flow cytometer as soon as possible.
-
Identify cell populations:
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Visualizations
Caption: this compound inhibits HMG-CoA reductase in the mevalonate pathway.
Caption: General workflow for this compound cellular assays.
Caption: A logical approach to troubleshooting this compound assay issues.
References
- 1. This compound: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipophilic compounds in biotechnology--interactions with cells and technological problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound sodium | HMG-CoA reductase inhibitor | TargetMol [targetmol.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Mechanisms of inhibitory effects of this compound on rat vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. kumc.edu [kumc.edu]
- 15. researchhub.com [researchhub.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]
Technical Support Center: Optimizing Cerivastatin Concentration In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerivastatin in vitro. The focus is on optimizing experimental conditions to control for and avoid unwanted apoptosis, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis in vitro?
This compound, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, induces apoptosis by disrupting the mevalonate pathway.[1] This pathway is crucial for the synthesis of cholesterol and various non-steroidal isoprenoids. The key mechanism involves the depletion of downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and RhoA, which are critical for cell signaling pathways regulating cell survival, proliferation, and apoptosis.[2][3][4] Inhibition of RhoA and Ras prenylation leads to their delocalization from the cell membrane to the cytosol, disrupting their function and triggering the intrinsic mitochondrial pathway of apoptosis.[2]
Q2: Are all cell types equally sensitive to this compound-induced apoptosis?
No, sensitivity to this compound-induced apoptosis varies significantly between cell types. For instance, this compound is a potent inducer of apoptosis in various cancer cell lines, such as acute myeloid leukemia (AML) and some breast cancer cells.[1][5] In contrast, it is not cytotoxic to non-transformed human bone marrow progenitors.[1] This differential sensitivity is a key consideration when designing experiments.
Q3: How can I reverse or prevent this compound-induced apoptosis in my cell culture?
This compound-induced apoptosis can be reversed by replenishing the downstream products of the mevalonate pathway.[1] Co-incubation of cells with mevalonate, the direct product of the HMG-CoA reductase reaction, or with geranylgeranyl pyrophosphate (GGPP) can rescue cells from apoptosis.[1][2] This demonstrates that the apoptotic effect is primarily due to the inhibition of the mevalonate pathway and not a non-specific toxic effect.
Q4: At what concentrations does this compound typically induce apoptosis?
The concentration of this compound that induces apoptosis is highly dependent on the cell type and incubation time. It is crucial to perform a dose-response experiment for your specific cell line. The tables below provide a summary of concentrations reported in the literature for different cell types.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of unexpected cell death/apoptosis. | This compound concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal non-apoptotic concentration. Start with a lower concentration range (e.g., ng/mL) and titrate upwards.[5] |
| The cell line is particularly sensitive to the inhibition of the mevalonate pathway. | Consider co-incubation with mevalonate or geranylgeranyl pyrophosphate (GGPP) to confirm that the apoptosis is pathway-specific and to potentially rescue the cells for your experiment.[1][2] | |
| Inconsistent results between experiments. | Variations in cell confluence or metabolic state at the time of treatment. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase before adding this compound. |
| Contamination of cell culture. | Regularly check for and test for mycoplasma and other contaminants. | |
| No observable effect of this compound. | This compound concentration is too low. | Increase the concentration of this compound. Refer to the literature for typical effective concentrations for similar cell types. |
| The cell line is resistant to this compound. | Confirm the expression and activity of HMG-CoA reductase in your cell line. | |
| Inactivation of this compound in the culture medium. | Prepare fresh this compound solutions for each experiment. |
Data Presentation: this compound Concentration and Apoptosis
Table 1: this compound Concentrations and Effects on Cancer Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Acute Myeloid Leukemia (AML) | 1 µM | 48 hours | 64.6% apoptotic death | [6] |
| MDA-MB-231 (Breast Cancer) | Up to 25 ng/mL | Not specified | Inhibition of proliferation, no apoptosis | [5] |
| MDA-MB-231 (Breast Cancer) | 50 ng/mL | Not specified | Cytotoxic effect, affects cell viability | [5] |
| Human T, B, and Myeloma cells | 20 µM | 24 hours | Significant apoptosis (63.7 ± 10.7%) | [2] |
Table 2: Comparative Potency of Statins in Inducing Apoptosis in AML Cell Lines
| Statin | Relative Potency | Reference |
| This compound | At least 10 times more potent than other statins | [1] |
| Lovastatin | - | [1] |
| Fluvastatin | - | [1] |
| Atorvastatin | - | [1] |
Experimental Protocols
1. Assessment of Apoptosis using Annexin V Staining
This protocol is for the early detection of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis.
-
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer (calcium-enriched)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cell line by treating with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[7]
-
2. DNA Fragmentation Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Permeabilization solution (e.g., Triton X-100 or saponin)
-
Fixation solution (e.g., paraformaldehyde)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treat cells with this compound as described above.
-
Harvest and fix the cells.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells for fluorescence, indicating DNA fragmentation, by microscopy or flow cytometry.[8]
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of the anti-cancer activity of this compound, an inhibitor of HMG-CoA reductase, on aggressive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Apoptosis Assays [sigmaaldrich.com]
Technical Support Center: Investigating the Impact of CYP2C8 Genetic Variants on Cerivastatin Metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of Cytochrome P450 2C8 (CYP2C8) genetic variants on cerivastatin metabolism.
I. Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when designing and conducting studies on this compound pharmacogenetics.
Q1: What is the primary metabolic pathway for this compound and what is the role of CYP2C8?
This compound is primarily cleared through metabolism in the liver. Two main oxidative biotransformation reactions are involved: demethylation to metabolite M-1 and hydroxylation to metabolite M-23.[1] CYP2C8 is a key enzyme responsible for up to 60% of the oxidative metabolism of this compound, particularly in the formation of the M-23 metabolite.[2] Cytochrome P450 3A4 (CYP3A4) also contributes to this compound metabolism, mainly in the formation of the M-1 metabolite.[1][2]
Q2: Which CYP2C8 genetic variants are most relevant to this compound metabolism?
The most studied and clinically relevant CYP2C8 variants concerning this compound metabolism are CYP2C83 and CYP2C84. These variants have been shown to alter the metabolic clearance of this compound.[1][2]
Q3: How do the CYP2C83 and CYP2C84 alleles affect this compound metabolism?
Studies have shown that both CYP2C83 and CYP2C84 alleles can lead to an increased metabolic clearance of this compound.[1][2] Recombinant CYP2C8.3 and CYP2C8.4 enzymes have demonstrated up to a six-fold increase in this compound metabolic clearance compared to the wild-type enzyme (CYP2C8.1).[2] Similarly, human liver microsomes carrying these alleles showed a 2 to 14-fold increase in normalized this compound intrinsic clearance.[2] This gain of function can significantly alter the pharmacokinetic profile of the drug.[2]
Q4: What are the clinical implications of altered this compound metabolism due to CYP2C8 variants?
Altered this compound pharmacokinetics due to genetic variations in CYP2C8 have been linked to an increased risk of myotoxicity and rhabdomyolysis, a serious condition involving the breakdown of muscle tissue.[1][2] This was a major reason for the withdrawal of this compound from the market. The interplay between CYP2C8 genetics, drug-drug interactions (e.g., with gemfibrozil, a CYP2C8 inhibitor), and drug transporters is complex and contributes to the overall risk of adverse events.[2]
Q5: Are there other factors that can influence this compound metabolism in my experiments?
Yes, several factors beyond CYP2C8 genetics can impact this compound metabolism. Co-administration of drugs that inhibit or induce CYP2C8 or CYP3A4 can significantly alter this compound plasma concentrations.[2] For example, gemfibrozil is a potent inhibitor of CYP2C8 and was frequently co-prescribed with this compound, leading to a higher risk of adverse effects.[2] It is crucial to consider the potential for drug-drug interactions in both clinical and in vitro studies.
II. Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during experimental workflows.
Guide 1: CYP2C8 Genotyping Assays (PCR-RFLP)
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| No PCR product (no bands on the gel) | 1. Poor DNA quality or quantity.2. Incorrect PCR cycling conditions.3. Primer degradation or incorrect primer concentration.4. Issues with PCR reagents (e.g., Taq polymerase, dNTPs). | 1. Quantify DNA and assess purity (A260/A280 ratio). Use 50-100 ng of high-quality genomic DNA.2. Verify the annealing temperature using a gradient PCR. Ensure denaturation and extension times are adequate.3. Use fresh primer aliquots and optimize primer concentration.4. Use a new batch of PCR reagents and include a positive control with a known genotype. |
| Faint or weak PCR bands | 1. Suboptimal annealing temperature.2. Insufficient number of PCR cycles.3. Low DNA template concentration. | 1. Optimize the annealing temperature.2. Increase the number of PCR cycles (e.g., from 30 to 35).3. Increase the amount of template DNA. |
| Non-specific PCR bands | 1. Annealing temperature is too low.2. Primer design is not specific.3. High primer concentration leading to primer-dimers. | 1. Increase the annealing temperature in increments of 1-2°C.2. Redesign primers for higher specificity.3. Reduce the primer concentration. |
| Incomplete or no restriction enzyme digestion | 1. Incorrect digestion temperature or incubation time.2. Enzyme degradation or inactivation.3. PCR buffer inhibiting the restriction enzyme. | 1. Ensure the correct incubation temperature and a sufficient digestion time (usually 1-2 hours).2. Use a fresh aliquot of the restriction enzyme.3. Purify the PCR product before digestion to remove inhibitory components. |
Guide 2: this compound Quantification in Plasma (LC-MS/MS)
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Low or no signal for this compound | 1. Inefficient extraction from plasma.2. Degradation of this compound during sample processing.3. Suboptimal mass spectrometer settings. | 1. Optimize the extraction method (e.g., try different organic solvents for liquid-liquid extraction or different sorbents for solid-phase extraction).2. Keep samples on ice and minimize light exposure. Use fresh stock solutions.3. Tune the mass spectrometer for this compound to optimize parameters like collision energy and declustering potential. |
| High background noise or interfering peaks | 1. Matrix effects from plasma components.2. Contamination from sample collection tubes or reagents.3. Carryover from previous injections. | 1. Optimize the chromatographic separation to resolve this compound from interfering peaks. Consider a more thorough sample clean-up procedure.2. Use high-purity solvents and test different types of collection tubes.3. Implement a robust needle wash protocol between injections. |
| Poor peak shape (e.g., tailing, fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase. | 1. Replace the analytical column or use a guard column.2. Adjust the mobile phase pH to ensure this compound is in a single ionic state.3. Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| Inconsistent results between replicates | 1. Inaccurate pipetting during sample preparation.2. Variability in extraction efficiency.3. Instability of the LC-MS/MS system. | 1. Calibrate pipettes regularly and ensure proper technique.2. Use an internal standard to normalize for extraction variability.3. Run system suitability tests before each batch of samples to ensure consistent performance. |
III. Data Presentation
The following tables summarize the quantitative data on the impact of CYP2C83 and CYP2C84 variants on this compound metabolism.
Table 1: In Vitro Metabolic Clearance of this compound by Recombinant CYP2C8 Variants
| CYP2C8 Variant | Fold Increase in Metabolic Clearance (Clint) vs. Wild-Type (CYP2C8.1) | Reference |
| CYP2C8.3 | Up to 6-fold | [2] |
| CYP2C8.4 | Up to 6-fold | [2] |
Table 2: In Vitro Intrinsic Clearance of this compound in Human Liver Microsomes
| Genotype | Fold Increase in Normalized Intrinsic Clearance vs. Wild-Type | Reference |
| CYP2C83 carriers | 2 to 14-fold | [2] |
| CYP2C84 carriers | 2 to 14-fold | [2] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: CYP2C8*3 Genotyping by PCR-RFLP
This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagents.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or buccal swabs using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
-
Quantify the extracted DNA and assess its purity using a spectrophotometer.
2. PCR Amplification:
-
Prepare a PCR master mix containing:
-
50-100 ng genomic DNA
-
Forward Primer (specific for the region containing the CYP2C8*3 SNP)
-
Reverse Primer (specific for the region containing the CYP2C8*3 SNP)
-
dNTPs
-
Taq DNA Polymerase and corresponding buffer
-
Nuclease-free water
-
-
Perform PCR with the following cycling conditions (example):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 7 minutes
-
3. Restriction Fragment Length Polymorphism (RFLP) Analysis:
-
Digest the PCR product with the appropriate restriction enzyme that specifically recognizes and cuts the wild-type or variant allele sequence for CYP2C8*3.
-
Incubate the digestion reaction at the optimal temperature for the enzyme for 1-2 hours.
-
Analyze the digested fragments by agarose gel electrophoresis (e.g., 2-3% agarose gel).
-
Visualize the bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).
-
Determine the genotype based on the resulting band pattern (e.g., wild-type will show a specific pattern, homozygous variant another, and heterozygous both).
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a general guideline and requires validation according to regulatory standards.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane) to precipitate proteins and extract the drug.
-
Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 10% B to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Optimize MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.
-
3. Data Analysis:
-
Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
V. Mandatory Visualizations
Diagram 1: this compound Metabolic Pathway
Caption: Metabolic pathways of this compound mediated by CYP2C8 and CYP3A4.
Diagram 2: Experimental Workflow for Pharmacogenetic Study
Caption: A typical experimental workflow for a pharmacogenetic study of this compound.
References
Technical Support Center: Managing Drug Interactions with Cerivastatin in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing drug interactions with cerivastatin in experimental settings. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound in experimental models?
A1: this compound is primarily cleared through metabolism by two main oxidative biotransformation reactions.[1][2] The cytochrome P450 (CYP) enzyme CYP2C8 is responsible for up to 60% of its oxidation, leading to the formation of 6-hydroxyl- (M-23) and O-desmethyl- (M-1) this compound.[3] CYP3A4 contributes to about 40% of its metabolism, mainly forming the M-1 metabolite.[1][3] Additionally, glucuronidation is a minor clearance pathway.[3]
Q2: Which enzymes and transporters are critical to consider when studying this compound interactions?
A2: The most critical enzymes are CYP2C8 and CYP3A4.[1][3][4] For transporters, the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1, gene SLCO1B1) plays a significant role in the liver-specific uptake of this compound.[4][5][6] Inhibition of OATP1B1 can decrease the entry of this compound into hepatocytes, its primary site of action and metabolism.[4]
Q3: What is the mechanism behind the well-known interaction between this compound and gemfibrozil?
A3: The interaction is multifaceted. Gemfibrozil and its major metabolite, gemfibrozil 1-O-β-glucuronide, are potent inhibitors of CYP2C8, the primary enzyme responsible for this compound metabolism.[4][6][7] This inhibition significantly reduces this compound clearance.[7][8] Furthermore, both gemfibrozil and its glucuronide metabolite also inhibit the OATP1B1 transporter, which impairs the uptake of this compound into the liver.[4][6][9] This dual inhibition of both metabolism and transport leads to a substantial increase in this compound plasma concentrations, elevating the risk of myopathy and rhabdomyolysis.[4][5][6][7]
Q4: Are there other drugs known to cause significant interactions with this compound in experimental settings?
A4: Yes, besides gemfibrozil, other compounds can interact with this compound. Strong inhibitors of CYP3A4 (e.g., itraconazole, ritonavir) and CYP2C8 can increase this compound plasma concentrations.[4] For instance, clopidogrel has been identified as a potent inhibitor of this compound metabolism and is strongly associated with an increased risk of rhabdomyolysis.[5][10] Cyclosporine, an inhibitor of both OATP1B1 and CYP3A4, has also been shown to increase this compound blood concentrations.[9]
Q5: What are suitable in vitro models for studying this compound drug interactions?
A5: Human liver microsomes (HLMs) are commonly used to study the metabolic pathways of this compound and to screen for potential inhibitors of CYP2C8 and CYP3A4.[3][8] For transport studies, cell lines stably expressing the OATP1B1 transporter (e.g., HEK293 cells) are effective for investigating the inhibitory effects of drugs on this compound uptake.[6][11] Human hepatocytes can also be used to study the combined effects of metabolism and transport.[5]
Q6: Which animal models are most relevant for preclinical pharmacokinetic studies of this compound?
A6: Rats and dogs are the two most frequently used species in pharmacokinetic and toxicokinetic studies of statins, including this compound.[12] However, it is important to note that pharmacokinetic parameters, such as oral bioavailability, can vary significantly between species.[12][13] For example, the bioavailability of this compound is approximately 67% in dogs but only 18% in rats at a 0.1 mg/kg dose.[12]
Troubleshooting Guide
Problem: Higher than expected this compound plasma concentrations and toxicity in animal models.
-
Possible Cause 1: Co-administered compound is an inhibitor of CYP2C8 or CYP3A4.
-
Solution: Conduct in vitro metabolism assays using liver microsomes from the same species (e.g., rat, dog) to determine the inhibitory potential (IC50) of the co-administered drug on this compound metabolism.
-
-
Possible Cause 2: Co-administered compound inhibits hepatic uptake via OATP transporters.
-
Solution: Use OATP1B1-expressing cell lines to test if the co-administered drug inhibits this compound uptake. Note that species differences in transporter specificity can be a challenge.[11]
-
-
Possible Cause 3: Saturation of metabolic pathways.
-
Solution: Perform dose-ranging studies. In rats, the bioavailability of this compound has been shown to be dose-dependent, increasing at higher doses, which suggests saturation of first-pass metabolism.[12]
-
Problem: Increased cytotoxicity observed in cell-based assays when co-administering this compound with another drug.
-
Possible Cause 1: Inhibition of this compound metabolism leading to intracellular accumulation.
-
Solution: Measure intracellular concentrations of this compound in the presence and absence of the interacting drug. This can be done using LC-MS/MS analysis of cell lysates.
-
-
Possible Cause 2: The interacting drug itself has mitochondrial toxicity that is synergistic with this compound.
-
Solution: Assess mitochondrial function (e.g., using Seahorse XF Analyzer or measuring mitochondrial membrane potential) for each drug individually and in combination.
-
-
Possible Cause 3: Formation of a toxic metabolite.
-
Solution: Use analytical techniques like high-resolution mass spectrometry to identify and quantify metabolites in the cell culture medium and cell lysates. The this compound lactone metabolite, in particular, has been linked to muscle toxicity.[14]
-
Problem: High variability in pharmacokinetic data between individual animals.
-
Possible Cause 1: Genetic polymorphisms in metabolic enzymes or transporters.
-
Solution: While challenging in standard animal models, be aware that genetic variations in CYP2C8 are known to alter this compound metabolism in humans.[3] If using specialized models (e.g., humanized mice), consider genotyping for relevant polymorphisms.
-
-
Possible Cause 2: Differences in food intake or timing of administration.
-
Solution: Standardize experimental conditions. Although this compound's pharmacokinetics are not significantly affected by food in humans, controlling for feeding schedules in animal models is good practice to reduce variability.[1]
-
-
Possible Cause 3: Enterohepatic circulation.
-
Solution: Statins are known to undergo enterohepatic circulation, which can contribute to variability.[13] In specialized studies, bile duct cannulation can be used to quantify biliary excretion and understand the extent of recirculation.
-
Data Presentation
Table 1: Summary of Key Drug Interactions with this compound
| Interacting Drug | Effect on this compound | Mechanism of Interaction | Reference(s) |
| Gemfibrozil | Greatly increases plasma concentration (AUC increased ~5.6-fold) | Potent inhibition of CYP2C8 and OATP1B1 transporter by gemfibrozil and its glucuronide metabolite. | [4][5][6][7] |
| Clopidogrel | Strongly associated with rhabdomyolysis | Potent inhibitor of CYP2C8-mediated this compound metabolism. | [5][10] |
| Cyclosporine | Increases blood concentration | Inhibition of OATP1B1 and CYP3A4. | [9] |
| Itraconazole | Modest increase in plasma concentration (AUC increased ~1.1-fold) | Potent inhibition of CYP3A4. | [14] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Bioavailability (%) | Plasma Protein Binding (%) | Key Elimination Route | Reference(s) |
| Rat | 0.1 mg/kg | 17.6 - 26 | >95 | Metabolism | [12][13] |
| Dog | 0.1 mg/kg | 66.8 | >95 | Metabolism | [12][13] |
| Human | 0.05 - 0.8 mg | ~60 | >99 | Metabolism | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP-Mediated Metabolic Inhibition
-
Objective: To determine the potential of a test compound to inhibit the CYP2C8- and CYP3A4-mediated metabolism of this compound using human liver microsomes (HLMs).
-
Materials:
-
Human liver microsomes (pooled).
-
This compound.
-
Test compound.
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+).
-
Potassium phosphate buffer (pH 7.4).
-
Positive control inhibitors (e.g., Montelukast for CYP2C8, Ketoconazole for CYP3A4).
-
Acetonitrile with internal standard (e.g., fluvastatin) for reaction quenching.[3]
-
-
Methodology:
-
Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate HLMs (e.g., 0.2 mg/mL) with a range of concentrations of the test compound or positive control in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed mixture of this compound (at a concentration near its Km, e.g., 5 µM) and the NADPH regenerating system.[5]
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the depletion of this compound or the formation of its metabolites (M-1, M-23) using a validated LC-MS/MS method.[3]
-
Calculate the rate of metabolism at each inhibitor concentration and determine the IC50 value by fitting the data to a suitable inhibition model.
-
Protocol 2: OATP1B1-Mediated Uptake Inhibition Assay
-
Objective: To evaluate if a test compound can inhibit the uptake of this compound into cells via the OATP1B1 transporter.
-
Materials:
-
HEK293 cells stably transfected with SLCO1B1 (OATP1B1) and corresponding mock-transfected cells (negative control).
-
This compound.
-
Test compound.
-
Positive control inhibitor (e.g., Rifampin or Cyclosporine A).
-
Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer.
-
Cell lysis buffer.
-
-
Methodology:
-
Culture OATP1B1-expressing and mock cells in appropriate culture plates (e.g., 24-well plates) until they reach a confluent monolayer.
-
Wash the cell monolayers twice with pre-warmed uptake buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with uptake buffer containing various concentrations of the test compound or positive control.
-
Initiate the uptake by adding pre-warmed uptake buffer containing this compound (e.g., 1 µM) and the test compound/inhibitor.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture).
-
Quantify the intracellular concentration of this compound in the cell lysate using LC-MS/MS.
-
Calculate the OATP1B1-specific uptake by subtracting the uptake in mock cells from that in OATP1B1-expressing cells.
-
Determine the IC50 value of the test compound for inhibition of OATP1B1-mediated this compound uptake.
-
Visualizations
Caption: Metabolic pathways of this compound via CYP2C8 and CYP3A4 enzymes.
Caption: Mechanism of gemfibrozil and this compound drug-drug interaction.
Caption: Experimental workflow for assessing drug-drug interactions with this compound.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug interactions with lipid-lowering drugs: mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A screening study of drug-drug interactions in this compound users: an adverse effect of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of this compound: analysis of the mechanism of the clinically relevant drug-drug interaction between this compound and gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemfibrozil greatly increases plasma concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic studies on metabolic interactions between gemfibrozil and statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Complex Drug-Drug Interactions between this compound and Metabolism/Transport Inhibitors Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A screening study of drug-drug interactions in this compound users: an adverse effect of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Portico [access.portico.org]
- 13. Preclinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Dose-Response Curve Optimization for Cerivastatin in Myoblast Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerivastatin and myoblast cell lines. The information is designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for treating myoblast cell lines (e.g., C2C12, L6) with this compound?
A1: Based on available literature, a sensible starting range for this compound concentration in myoblast cell lines is between 0.1 µM and 10 µM. This compound is a highly potent statin.[1] For comparison, an IC50 value of 0.5 µM has been reported for the inhibition of rat arterial smooth muscle cell proliferation.[2] Another lipophilic statin, simvastatin, has a reported LC50 of 2.6 µM in C2C12 myoblasts.[3] Given that this compound is one of the most potent statins, it is advisable to start with lower concentrations and perform a dose-response curve to determine the optimal concentration for your specific experimental goals.
Q2: What are the known effects of this compound on myoblast proliferation and differentiation?
A2: this compound, like other statins, can inhibit myoblast proliferation and differentiation.[4][5] This is primarily due to the inhibition of the mevalonate pathway, which is crucial for the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases such as RhoA, which is a key regulator of myogenesis.[6][7][8] Disruption of RhoA signaling can impair myoblast fusion into myotubes.[6][7]
Q3: Which signaling pathways are most affected by this compound in myoblasts?
A3: this compound primarily impacts signaling pathways that are dependent on isoprenoid intermediates. The most well-documented pathways affected in muscle cells include:
-
RhoA/ROCK Pathway: Inhibition of GGPP synthesis leads to decreased RhoA activity, which is crucial for myoblast fusion and cytoskeletal organization.[6][7][9]
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PI3K/Akt/mTOR Pathway: Statins have been shown to inhibit Akt phosphorylation, which can lead to reduced protein synthesis, and in some cases, apoptosis.[10][11][12]
-
MAPK Pathway: The effects of statins on the MAPK pathway can be complex, with some studies showing activation of certain MAPKs like JNK, which can be associated with apoptosis.[13]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the myoblast cell line. | Myoblasts can be more sensitive to statin-induced toxicity than differentiated myotubes.[14] Consider using a wider range of lower concentrations (e.g., starting from 0.01 µM). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). Run a solvent-only control. |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. Perform a mycoplasma test. |
| Incorrect cell seeding density. | Optimize cell seeding density to ensure cells are in a healthy, logarithmic growth phase at the time of treatment. |
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Variability in treatment incubation time. | Ensure precise and consistent incubation times for all experimental replicates. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping and ensure even distribution in multi-well plates. |
| Interference of this compound with the assay reagent. | To check for chemical interference, perform the assay in a cell-free system with the same concentrations of this compound used in your experiment. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
Issue 3: Unexpected changes in myoblast morphology or differentiation.
| Possible Cause | Troubleshooting Step |
| This compound-induced inhibition of myogenesis. | This is an expected effect of statins.[4][5] Quantify differentiation using markers like myogenin or myosin heavy chain (MHC) expression and calculate the fusion index. |
| Nutrient depletion in the culture medium. | Ensure that the culture medium is refreshed regularly, especially during longer-term differentiation studies. |
| Sub-optimal differentiation induction. | Confirm that your differentiation protocol (e.g., serum withdrawal) is consistently inducing differentiation in your control (untreated) cells. |
Data Presentation
Table 1: Comparative Potency of Statins on Cell Viability
| Statin | Cell Line | Assay | Endpoint | Reported Value |
| This compound | Rat Arterial Smooth Muscle Cells | ³H-Thymidine Incorporation | IC50 | 0.5 µM[2] |
| Simvastatin | C2C12 Myoblasts | MTT | LC50 | 2.6 µM[3] |
| Atorvastatin | C2C12 Myoblasts | MTT | LC50 | >10 µM[3] |
| Pravastatin | C2C12 Myoblasts | MTT | LC50 | >10 µM[3] |
Table 2: Effects of this compound on Myoblast Function
| Parameter | Effect | Key Signaling Pathway(s) Involved |
| Proliferation | Inhibition | PI3K/Akt/mTOR[10][11][12] |
| Differentiation | Inhibition | RhoA/ROCK[6][7] |
| Fusion | Inhibition | RhoA/ROCK[6][7] |
| Apoptosis | Induction | Caspase activation, potentially involving MAPK pathways[3][13] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for determining the dose-response effect of this compound on myoblast cell viability.
Materials:
-
Myoblast cell line (e.g., C2C12, L6)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count myoblasts.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. A typical final concentration range to test would be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (percentage viability vs. log of this compound concentration) to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for determining the dose-response curve of this compound in myoblasts.
Caption: Simplified signaling pathways affected by this compound in myoblasts.
References
- 1. [Clinico-pharmacologic explanation models of this compound associated rhabdomyolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the new HMG-CoA reductase inhibitor this compound (BAY W 6228)on migration, proliferation and cholesterol synthesis in arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol for Protection against Statin Toxicity in C2C12 and H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. RhoA GTPase Regulates M-Cadherin Activity and Myoblast Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RhoA Is a Crucial Regulator of Myoblast Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. RhoA is a key regulator of myoblast fusion - Institut de Myologie [institut-myologie.org]
- 10. The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity. | Sigma-Aldrich [merckmillipore.com]
- 11. Atorvastatin, but not pravastatin, inhibits cardiac Akt/mTOR signaling and disturbs mitochondrial ultrastructure in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of inhibitory effects of this compound on rat vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C2C12 myoblasts are more sensitive to the toxic effects of simvastatin than myotubes and show impaired proliferation and myotube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cerivastatin Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of cerivastatin during long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in experimental settings?
A1: Like many statins, this compound is susceptible to degradation from three main environmental factors:
-
pH: this compound is prone to hydrolysis, particularly in alkaline and strongly acidic conditions.
-
Light: Exposure to light, especially UV light, can lead to photodegradation. This compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight[1].
-
Temperature: Elevated temperatures can accelerate the rate of degradation, especially in the presence of moisture.
Q2: How should I store this compound powder for long-term use?
A2: Proper storage is critical for maintaining the stability of this compound. For long-term storage of the solid powder, it is recommended to keep it at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the powder can be stable for up to three years.
Q3: What is the best way to prepare and store this compound stock solutions?
A3: To prepare stock solutions, this compound sodium salt can be dissolved in water or DMSO. For long-term storage of stock solutions, it is recommended to aliquot them into single-use vials and store them at -80°C, where they can be stable for up to one year. Avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for up to a week. Always protect solutions from light.
Q4: I've noticed a change in the color/clarity of my this compound solution. What should I do?
A4: A change in the physical appearance of your solution, such as color change or precipitation, can be an indicator of degradation or insolubility. It is recommended to discard the solution and prepare a fresh one from your powdered stock. Ensure that the solvent and storage conditions are appropriate for your experimental needs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | This compound degradation in working solutions. | Prepare fresh working solutions daily from a frozen stock. Protect solutions from light during experiments by using amber-colored tubes or covering them with foil. Maintain a consistent and appropriate pH for your experimental buffer. |
| Loss of drug activity in cell culture medium. | Hydrolysis of this compound in the culture medium, which is typically at a physiological pH (~7.4) and incubated at 37°C. | Minimize the time this compound is in the culture medium before and during the experiment. Consider conducting a time-course experiment to determine the stability of this compound under your specific cell culture conditions. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound into byproducts. | Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to separate the parent compound from its degradants. |
| Reduced potency of this compound in animal studies. | Degradation of the dosing solution. | Prepare dosing solutions fresh daily and protect them from light. Ensure the vehicle used for dosing is compatible with this compound and does not promote its degradation. |
Data on Statin Stability
| Stress Condition | General Statin Behavior | Expected Outcome for this compound |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Prone to degradation. The lactone form of some statins can be more stable in acidic conditions. | Significant degradation is expected. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Highly susceptible to degradation. | Significant and rapid degradation is expected. |
| Oxidative Degradation (e.g., 3-30% H₂O₂) | Susceptible to oxidation. | Degradation is expected. |
| Photodegradation (UV and/or visible light) | Liable to degrade upon exposure to light. | Susceptible to photodegradation. |
| Thermal Degradation (e.g., >40°C) | Degradation rate increases with temperature, especially in the presence of moisture. | Increased degradation is expected at elevated temperatures. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to test the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method (Adapted for this compound)
The following is an adapted HPLC method that can serve as a starting point for developing a validated, stability-indicating assay for this compound. Note: This method must be validated for its specific application.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid) in a gradient or isocratic elution. A typical starting point could be a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability through forced degradation.
Logical Relationship for Troubleshooting
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Addressing Off-Target Effects of Cerivastatin in Research Models
Welcome to the technical support center for researchers utilizing cerivastatin in various experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate the known off-target effects of this compound, ensuring the accuracy and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in research models?
A1: Beyond its intended effect of inhibiting HMG-CoA reductase, this compound exhibits several off-target effects. The most significant is myotoxicity, which can manifest as myopathy and in severe cases, rhabdomyolysis.[1][2][3][4] Other documented off-target effects include anti-proliferative actions in cancer cell lines, modulation of endothelial function, and anti-inflammatory effects through inhibition of signaling pathways like RhoA and NF-κB.[5][6][7][8]
Q2: How does this compound induce myotoxicity in in vitro models?
A2: this compound-induced myotoxicity is primarily linked to the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also depletes essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][9][10] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases such as RhoA and Ras. Disruption of their function due to lack of prenylation is thought to contribute to muscle cell damage.[5][11]
Q3: Can the off-target effects of this compound on cell proliferation be beneficial in some research contexts?
A3: Yes, the anti-proliferative effects of this compound are being explored in cancer research. In highly invasive breast cancer cell lines, such as MDA-MB-231, this compound has been shown to inhibit cell proliferation and invasion.[5][12] This effect is largely attributed to the inhibition of RhoA signaling, leading to cell cycle arrest.[5]
Q4: What is the role of RhoA signaling in the off-target effects of this compound?
A4: The inhibition of HMG-CoA reductase by this compound leads to a reduction in geranylgeranyl pyrophosphate (GGPP), which is necessary for the membrane localization and activation of RhoA.[5][12] Inactivation of RhoA signaling is a key mechanism behind several of this compound's off-target effects, including inhibition of cancer cell invasion, modulation of endothelial function, and anti-inflammatory responses.[5][13]
Q5: Are there known drug-drug interactions that can exacerbate this compound's off-target effects in experimental models?
A5: Yes, co-administration of this compound with drugs that inhibit its metabolism can significantly increase its plasma concentration and the risk of myotoxicity. A notable example is the interaction with gemfibrozil, which inhibits the cytochrome P450 enzyme CYP2C8, a key enzyme in this compound metabolism.[4][14] Clopidogrel has also been identified as a potential inhibitor of this compound metabolism.[14][15]
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity or cell death in myocyte cultures treated with this compound.
-
Possible Cause: The concentration of this compound may be too high for the specific cell line, or the cells may be particularly sensitive to its myotoxic effects.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) of this compound for your specific myocyte cell line. Start with a wide range of concentrations (e.g., nanomolar to micromolar).
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of cytotoxicity.
-
Positive Control: Include another statin with known myotoxic potential (e.g., simvastatin) as a positive control.
-
Rescue Experiment: Co-incubate the cells with mevalonate, the product of the HMG-CoA reductase reaction, or with geranylgeranyl pyrophosphate (GGPP) to confirm that the observed cytotoxicity is due to the inhibition of the mevalonate pathway.[16] Restoration of cell viability would support this mechanism.
-
Problem 2: Inconsistent or no effect on RhoA activation in cells treated with this compound.
-
Possible Cause: The experimental conditions may not be optimal for observing changes in RhoA activation, or the method of detection may not be sensitive enough.
-
Troubleshooting Steps:
-
Serum Starvation: Serum contains growth factors that can activate RhoA. Serum-starve your cells for a period (e.g., 12-24 hours) before this compound treatment to lower basal RhoA activity.
-
Stimulation: After this compound pre-treatment, you can stimulate the cells with a known RhoA activator (e.g., lysophosphatidic acid - LPA) to observe a more pronounced inhibitory effect of this compound.
-
Time Point Optimization: The effect of this compound on RhoA delocalization from the membrane is time-dependent. An 18-hour incubation has been shown to be effective.[5][12]
-
Detection Method: Use a sensitive and appropriate method to measure RhoA activation. A common and reliable method is a RhoA pull-down assay using a Rhotekin-RBD (Rho-binding domain) affinity resin, followed by Western blotting for RhoA.[17]
-
Problem 3: Difficulty in replicating the anti-inflammatory effects of this compound on NF-κB signaling.
-
Possible Cause: The inflammatory stimulus, cell type, or the timing of treatment and analysis might not be optimal.
-
Troubleshooting Steps:
-
Pre-incubation: Pre-incubate the cells with this compound for a sufficient duration (e.g., 16 hours) before stimulating with an inflammatory agent like TNF-α or LPS.[7][18]
-
Cell Type: The effect of statins on NF-κB can be cell-type specific. Human umbilical vein endothelial cells (HUVECs) and human blood monocytes have been shown to be responsive.[7][18]
-
Endpoint Measurement: Assess specific downstream markers of NF-κB activation. This can include measuring the nuclear translocation of the p65 subunit by immunofluorescence or Western blot of nuclear extracts, or quantifying the expression of NF-κB target genes (e.g., tissue factor) by RT-qPCR.[7][18]
-
Mevalonate Rescue: To confirm the effect is mediated through the mevalonate pathway, perform a rescue experiment by co-treating with mevalonate.[7][18]
-
Quantitative Data Summary
Table 1: In Vitro Myotoxicity of this compound and Other Statins
| Statin | Cell Type | Endpoint | IC50 (μM) | Reference |
| This compound | Neonatal Rat Skeletal Myotubes | Protein Synthesis Inhibition | Not explicitly provided, but noted to be highly potent | [16][19] |
| Lovastatin | Neonatal Rat Skeletal Myotubes | Protein Synthesis Inhibition | 5.4 | [19] |
| Simvastatin | Neonatal Rat Skeletal Myotubes | Protein Synthesis Inhibition | 1.9 | [19] |
| Pravastatin | Neonatal Rat Skeletal Myotubes | Protein Synthesis Inhibition | 759 | [19] |
Table 2: Clinical Adverse Effects of this compound
| Adverse Effect | Incidence | Clinical Trial Context | Reference |
| Myopathy | < 0.2% | U.S. clinical trials | [1] |
| Rhabdomyolysis | Rate was 16-80 times more frequent than with other statins | Post-marketing surveillance | [3] |
| Arthralgia | < 7% | U.S. clinical trials | [1] |
| Myalgia | < 3% | U.S. clinical trials | [1] |
| Rash | < 3% | U.S. clinical trials | [1] |
| Elevated Serum Transaminases (>3x ULN) | < 1% | U.S. clinical trials (avg. 11 months duration) | [1] |
Table 3: Effect of this compound on Endothelial Function
| Parameter | Treatment | Change | p-value | Research Model | Reference |
| Flow-mediated Dilatation | 0.15 mg/day for 3 days | Significantly increased | <0.05 | Elderly diabetic patients | [8] |
| Plasma Nitrite/Nitrate | 0.15 mg/day for 3 days | Increased from 16.9 to 22.0 µmol/L | <0.05 | Elderly diabetic patients | [8] |
| Membrane Hyperpolarization | 0.001 to 0.05 µmol/L | Significant hyperpolarization | <0.05 | Human Umbilical Vein Endothelial Cells | [20] |
| cGMP Levels (with Acetylcholine) | 0.03 µmol/L | 84% increase | <0.01 | Human Umbilical Vein Endothelial Cells | [20] |
| Cell Proliferation | 0.03 µmol/L | 32.2% inhibition (cell count) | <0.01 | Human Umbilical Vein Endothelial Cells | [20] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Myotoxicity
-
Cell Culture: Culture neonatal rat skeletal myotubes or a relevant muscle cell line (e.g., C2C12) in appropriate growth medium until they differentiate into myotubes.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Treat the myotube cultures with a range of this compound concentrations for 24-48 hours. Include a vehicle control (medium with solvent).
-
Assessment of Cytotoxicity:
-
LDH Release Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit. Also, lyse the cells to measure intracellular LDH. Calculate the percentage of LDH release as an indicator of membrane damage.
-
MTT Assay: Assess cell viability by measuring the mitochondrial dehydrogenase activity using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
-
Assessment of Protein Synthesis:
-
During the last few hours of treatment, add [³H]leucine to the culture medium.
-
After incubation, wash the cells with cold PBS and precipitate the proteins with trichloroacetic acid (TCA).
-
Measure the incorporated radioactivity using a scintillation counter to quantify the rate of protein synthesis.
-
-
Rescue Experiment: In a parallel set of experiments, co-treat the cells with this compound and mevalonic acid lactone (e.g., 100 µM) or GGPP to determine if the toxic effects can be reversed.[16][19]
Protocol 2: Analysis of RhoA Activation by Pull-Down Assay
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 or HUVECs) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with this compound or vehicle control for the desired time (e.g., 18 hours).
-
Stimulation (Optional): Stimulate the cells with a RhoA activator (e.g., 1 µM LPA for 5-10 minutes) to induce RhoA activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Pull-Down of Active RhoA:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with a GST-fusion of the Rhotekin Rho-binding domain (GST-RBD) coupled to glutathione-agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze a portion of the total cell lysate to determine the total amount of RhoA protein as a loading control.[17]
-
Visualizations
Caption: this compound's inhibition of the mevalonate pathway and subsequent off-target effects.
References
- 1. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 2. mdpi.com [mdpi.com]
- 3. Controversy surrounding the safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withdrawal of this compound from the world market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on endothelial dysfunction and aortic CD36 expression in diabetic hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statins differ in their ability to block NF-kappaB activation in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a hydroxymethylglutaryl coenzyme a reductase inhibitor, improves endothelial function in elderly diabetic patients within 3 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. academic.oup.com [academic.oup.com]
- 13. RhoA/ROCK Pathway Is Upregulated in Experimental Autoimmune Myocarditis and Is Inhibited by Simvastatin at the Stage of Myosin Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A screening study of drug-drug interactions in this compound users: an adverse effect of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statins prevent NF-kappaB transactivation independently of the IKK-pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin, using neonatal rat skeletal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound activates endothelial calcium-activated potassium channels and thereby modulates endothelial nitric oxide production and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Cholesterol Management: Cerivastatin vs. Atorvastatin
In the landscape of lipid-lowering therapies, the statin class of drugs has long been a cornerstone in the prevention of cardiovascular disease. This guide provides a detailed comparison of two such agents: cerivastatin and atorvastatin. While this compound was voluntarily withdrawn from the market in 2001 due to a higher incidence of rhabdomyolysis, a review of its efficacy in reducing low-density lipoprotein cholesterol (LDL-C) in comparison to a widely used contemporary, atorvastatin, offers valuable insights for researchers and drug development professionals. This analysis is based on data from pivotal clinical trials conducted prior to this compound's withdrawal.
Quantitative Efficacy in LDL-C Reduction
Clinical trial data reveals that both this compound and atorvastatin effectively reduce LDL-C levels in a dose-dependent manner. A systematic review of 50 trials with over 13,000 participants showed that this compound, at doses ranging from 0.025 to 0.8 mg per day, lowered LDL cholesterol by 12% to 42%.[1] For atorvastatin, dose-ranging studies have demonstrated LDL-C reductions of 25% to 61% with daily doses of 2.5 to 80 mg.
A direct comparison study between atorvastatin 10 mg and this compound 0.3 mg in hypercholesterolemic patients over a six-week period indicated that atorvastatin led to a significantly greater reduction in LDL-C (37.7% vs. 30.2%). Furthermore, on a potency basis, it has been suggested that this compound is approximately 20 times more potent than atorvastatin in reducing LDL cholesterol.[1]
The following table summarizes the dose-dependent efficacy of this compound and atorvastatin in reducing LDL-C, based on data from various clinical studies.
| Drug | Daily Dose | Mean LDL-C Reduction (%) |
| This compound | 0.025 mg | 12% |
| 0.05 mg | ~20% (interpolated) | |
| 0.1 mg | ~25% (interpolated) | |
| 0.2 mg | 30.5% | |
| 0.3 mg | 30.2% | |
| 0.4 mg | >40% in >40% of patients | |
| 0.8 mg | 42% | |
| Atorvastatin | 2.5 mg | 25% |
| 5 mg | ~30% (interpolated) | |
| 10 mg | 34% - 37.7% | |
| 20 mg | 41% | |
| 40 mg | 48% | |
| 80 mg | 54% - 61% |
Experimental Protocols
To ensure the robust comparison of lipid-lowering agents like this compound and atorvastatin, clinical trials are typically designed as multicenter, randomized, double-blind, parallel-group studies. Below is a representative experimental protocol.
Objective: To compare the efficacy and safety of different doses of this compound and atorvastatin in patients with primary hypercholesterolemia.
Study Design: A 12-week, multicenter, randomized, double-blind, active-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Male and female patients aged 18-75 years with a baseline LDL-C concentration of ≥ 160 mg/dL and triglycerides ≤ 400 mg/dL after a 6-week dietary lead-in period.
-
Exclusion Criteria: History of hypersensitivity to statins, active liver disease, persistent elevation of serum transaminases, pregnancy or lactation, and use of other lipid-lowering drugs.
Treatment Protocol:
-
Dietary Lead-in (6 weeks): All participants are placed on a standard lipid-lowering diet (e.g., NCEP Step 1 diet).
-
Randomization: Eligible patients are randomly assigned to one of the treatment groups (e.g., this compound 0.4 mg, this compound 0.8 mg, atorvastatin 10 mg, atorvastatin 20 mg).
-
Treatment Period (12 weeks): Patients receive their assigned study medication once daily in the evening.
-
Clinic Visits: Scheduled at screening, randomization (Week 0), Week 6, and Week 12.
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Percent change in LDL-C from baseline to Week 12.
-
Secondary Efficacy Endpoints: Percent change in total cholesterol, triglycerides, HDL-C, and apolipoprotein B.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including creatine kinase and liver function tests), vital signs, and physical examinations at each visit.
Statistical Analysis: The primary efficacy analysis is typically an intent-to-treat analysis of the percent change in LDL-C, using an analysis of covariance (ANCOVA) model with treatment and center as factors and the baseline LDL-C value as a covariate.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for a comparative clinical trial of statins.
Mechanism of Action: The HMG-CoA Reductase Pathway
Both this compound and atorvastatin are members of the statin class and share a common mechanism of action. They are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the synthesis of cholesterol in the liver.[2][3][4][5][6][7] By inhibiting this enzyme, statins decrease the intracellular concentration of cholesterol. This, in turn, leads to the upregulation of LDL receptors on the surface of liver cells, which increases the clearance of LDL-C from the bloodstream. The primary difference in their clinical effect on LDL-C reduction stems from their differing potencies and pharmacokinetic profiles rather than a different signaling pathway.
Visualizing the Statin Signaling Pathway
Caption: The inhibitory action of statins on the HMG-CoA reductase pathway.
References
- 1. This compound for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statin - Wikipedia [en.wikipedia.org]
- 3. everydaybiochemistry.com [everydaybiochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of myotoxicity between cerivastatin and simvastatin
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the myotoxic effects of cerivastatin and simvastatin, two HMG-CoA reductase inhibitors. While both statins effectively lower cholesterol, their profiles regarding muscle-related adverse effects differ significantly, with this compound having been withdrawn from the market due to a higher incidence of severe rhabdomyolysis.[1][2] This document synthesizes experimental data to elucidate the mechanisms underlying their differential myotoxicity, presenting quantitative comparisons, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Data Presentation: Quantitative Comparison of Myotoxicity
The following tables summarize key quantitative findings from in vitro and in vivo studies, as well as clinical data, to provide a direct comparison of the myotoxic potential of this compound and simvastatin.
Table 1: In Vitro Myotoxicity Data
| Parameter | This compound | Simvastatin | Cell Line/System | Source(s) |
| Effect on Mitochondrial Respiration (160 µM) | 70% ± 4 reduction in ET capacity | 23.6% ± 7 reduction in ET capacity | Human Platelets | [3] |
| Mitochondrial Membrane Potential Reduction | 49%–65% reduction (with atorvastatin and fluvastatin) | Less toxic effect | Not specified | [4] |
| Apoptosis Induction | Potent inducer of apoptosis | Induces apoptosis | Human lymphoblasts and myeloma cells | [5] |
Table 2: In Vivo Myotoxicity Data (Animal Models)
| Parameter | This compound | Simvastatin | Animal Model | Source(s) |
| Plasma Creatine Kinase (CK) Levels (40 ppm in diet, Day 11) | 18550 ± 14258 IU/L | Not directly compared in this study | Fischer 344 rats | [6] |
| Plasma Creatine Kinase (CK) Activity (60 and 80 mg/kg/day for 14 days) | Not applicable | Significant increase at 80 mg/kg/day | Rats | [7] |
Table 3: Clinical Myotoxicity and Rhabdomyolysis Incidence
| Parameter | This compound | Simvastatin | Study Population/Data Source | Source(s) |
| Incidence of Rhabdomyolysis (per 10,000 person-years) | 5.34 | 0.44 (for atorvastatin, pravastatin, or simvastatin monotherapy) | 252,460 patients on lipid-lowering agents | [8] |
| Relative Risk of Rhabdomyolysis | Over 10-fold greater than other statins | Standard risk among non-cerivastatin statins | Records of over 250,000 patients (1998-2001) | [1] |
| Reported Cases of Rhabdomyolysis (Case Report Review) | 12 cases | 55 cases (most common) | 112 published case reports (1999-2013) | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
In Vitro Assessment of Mitochondrial Respiration
-
Objective: To compare the direct effects of this compound and simvastatin on mitochondrial electron transport (ET) capacity.
-
Cell System: Freshly isolated human platelets.
-
Methodology:
-
Platelets were isolated from healthy human donors.
-
Intact platelets were exposed to increasing concentrations of this compound or simvastatin (up to 320 µM).
-
Mitochondrial respiration was measured using high-resolution respirometry.
-
Electron transport (ET) capacity was determined by measuring oxygen consumption in the presence of uncouplers and specific substrates for different mitochondrial complexes.
-
-
Source: [3]
Assessment of Apoptosis in Cultured Cells
-
Objective: To determine the pro-apoptotic effects of this compound and simvastatin.
-
Cell Lines: Human lymphoblasts and myeloma cells.
-
Methodology:
-
Cells were cultured under standard conditions.
-
Cells were treated with varying concentrations of this compound or simvastatin.
-
Apoptosis was quantified using Propidium Iodide (PI) staining followed by flow cytometry to identify cells with subdiploid DNA content.
-
Confirmation of apoptosis was performed using Annexin-V-FITC and TUNEL assays.
-
-
Source: [5]
In Vivo Assessment of Creatine Kinase Levels in Rats
-
Objective: To evaluate the in vivo muscle damage induced by this compound and simvastatin by measuring a key biomarker.
-
Animal Model: Male Fischer 344 rats (for this compound) and male rats (strain not specified for simvastatin study).
-
Methodology (this compound):
-
Rats were fed a diet containing 0 or 40 ppm of this compound.
-
Blood samples were collected on days 8 and 11.
-
Plasma creatine kinase (CK) levels were measured.
-
-
Source: [6]
-
Methodology (Simvastatin):
-
Rats were treated with a vehicle control, 60 mg/kg/day, or 80 mg/kg/day of simvastatin for 14 days.
-
Blood samples were collected at the end of the treatment period.
-
Plasma creatine kinase (CK) activity was determined.
-
-
Source: [7]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the myotoxicity of this compound and simvastatin.
Caption: Signaling pathway of statin-induced mitochondrial dysfunction and apoptosis.
Caption: General experimental workflow for in vitro comparison of statin myotoxicity.
Caption: Logical relationship between statin properties and myotoxicity risk.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. Statin-Induced Rhabdomyolysis: A Comprehensive Review of Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Statin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cerivastatin's Intrinsic Myotoxicity in Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cerivastatin, a potent synthetic statin, was voluntarily withdrawn from the market due to a higher incidence of rhabdomyolysis compared to other statins.[1][2][3] This guide provides a comparative analysis of the intrinsic myotoxicity of this compound in rat models, supported by experimental data and detailed protocols. The evidence strongly suggests that this compound is intrinsically more myotoxic than other statins like rosuvastatin and simvastatin, independent of its accumulation in skeletal muscle.[1][3]
Comparative Myotoxicity Data
The following tables summarize key quantitative data from studies investigating this compound-induced myotoxicity in rats, comparing its effects to other statins where available.
Table 1: Plasma Creatine Kinase (CK) Levels in Rats Treated with this compound
| Treatment Group | Dose | Duration | Rat Strain | Plasma CK Levels (IU/L) | Reference |
| Control | 0 ppm | 11 days | Fischer 344 | 135 ± 17 | [4] |
| This compound | 40 ppm | 11 days | Fischer 344 | 18550 ± 14258 | [4] |
| Control | Vehicle | 15 days | Not Specified | Not Reported (Baseline) | [5] |
| This compound | 0.5 mg/kg/day | 15 days | Not Specified | Elevated | [5] |
| This compound | 1.0 mg/kg/day | 15 days | Not Specified | Significantly Elevated | [5] |
| P < 0.05 compared to the control group.[4] |
Table 2: Comparative Effects of Statins on Muscle Histology in Rats
| Statin | Dose | Duration | Rat Strain | Histopathological Findings | Reference |
| This compound | 20 ppm (~2 mg/kg/day) | 8 days | F344 | Hypercontraction and necrosis of type I muscle fibers (soleus muscle).[6] | [6] |
| This compound | 1.0 mg/kg/day | 15 days | Not Specified | Necrosis and inflammation in type II skeletal muscle.[5] | [5] |
| Simvastatin | Not Specified | >10 days | Not Specified | Necrosis in type IIB fibers (most sensitive).[7] | [7] |
| Rosuvastatin | Not Specified | Not Specified | Wistar | Lower concentration needed for necrosis compared to this compound.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in the literature on this compound-induced myotoxicity in rats.
Protocol 1: Induction of Myotoxicity with this compound in F344 Rats
-
Animal Model: Young male F344 rats.[6]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound is mixed into the diet at a concentration of 20 ppm, which corresponds to approximately 2 mg/kg/day.[6] The control group receives a standard diet.
-
Treatment Duration: 10 days.[6]
-
Endpoint Measurements:
-
Clinical Observations: Daily monitoring for signs of myotoxicity such as weakness of hind limbs and staggering gait.[6]
-
Plasma Creatine Kinase (CK) Assay: Blood samples are collected at specified time points (e.g., Day 6, 8, 10). Plasma is separated by centrifugation, and CK activity is measured using a commercial assay kit.
-
Histopathology: At the end of the treatment period, rats are euthanized, and skeletal muscles (e.g., soleus, extensor digitorum longus, tibialis anterior) are dissected.[6] Muscle tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for light microscopic examination to assess for muscle damage, including fiber necrosis and inflammation.[5]
-
Electron Microscopy: For ultrastructural analysis, muscle tissue is fixed in glutaraldehyde, post-fixed in osmium tetroxide, and embedded in resin. Ultrathin sections are examined for mitochondrial swelling, disarray of myofibrils, and other cellular changes.[6]
-
Protocol 2: Comparative Myotoxicity Study of this compound, Rosuvastatin, and Simvastatin
-
Animal Model: Female Wistar rats.[1]
-
Drug Administration: Statins are administered orally by gavage once daily for a specified duration. Doses are selected to achieve varying levels of systemic exposure.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after the final dose to determine the plasma concentrations of the statins and their metabolites using LC-MS/MS.
-
Muscle Tissue Collection and Analysis: At the end of the study, liver and skeletal muscle tissues are collected to measure statin concentrations.
-
Assessment of Myopathy:
-
Plasma CK and Aspartate Aminotransferase (AST): Measured as biomarkers of muscle damage.
-
Histopathology: Skeletal muscles are examined for necrosis. The concentration of the statin required to cause necrosis is determined.[1]
-
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways involved in this compound-induced myotoxicity and a typical experimental workflow.
References
- 1. Statin-induced myopathy in the rat: relationship between systemic exposure, muscle exposure and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The myotoxicity of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ubiquinone concentration and mitochondrial function relative to this compound-induced skeletal myopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces type-I fiber-, not type-II fiber-, predominant muscular toxicity in the young male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statin-induced muscle necrosis in the rat: distribution, development, and fibre selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Mechanistic Analysis of Cerivastatin and Other Lipophilic Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanistic differences between cerivastatin and other lipophilic statins, supported by experimental data. While this compound was withdrawn from the market due to a higher risk of rhabdomyolysis, its unique molecular and cellular interactions continue to be of significant interest in drug development for its high potency and distinct metabolic profile.[1][2] This analysis delves into its superior HMG-CoA reductase inhibition, cellular metabolism, and its effects on nitric oxide signaling, offering valuable insights for the development of future lipid-lowering therapies.
I. Inhibition of HMG-CoA Reductase: A Potency Comparison
This compound stands out for its exceptionally high affinity for 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] This high affinity translates to a significantly lower therapeutic dose compared to other statins.[5][6] Experimental data consistently demonstrates this compound's potent inhibitory activity, as evidenced by its low Ki and IC50 values.
Table 1: Comparative Inhibitory Potency against HMG-CoA Reductase
| Statin | Type | Ki (nM) | IC50 (nM) | ED50 (mg/kg) in rats (in vivo hepatic cholesterol synthesis) |
| This compound | Lipophilic, Synthetic (Type II) | 1.3[5][7] | 1.0 - 1.2[5] | 0.002[5][7] |
| Lovastatin | Lipophilic, Fungal (Type I) | 150[5][7] | - | 0.3[5][7] |
| Atorvastatin | Lipophilic, Synthetic (Type II) | - | - | - |
| Simvastatin | Lipophilic, Fungal (Type I) | - | - | - |
| Fluvastatin | Lipophilic, Synthetic (Type II) | - | - | - |
Note: Data for Atorvastatin, Simvastatin, and Fluvastatin were not available in the provided search results for a direct comparison of Ki and ED50 under the same experimental conditions.
The binding affinity of statins to HMG-CoA reductase is influenced by the balance of hydrogen bonding, van der Waals, and hydrophobic interactions.[8] For this compound, along with fluvastatin, pravastatin, and atorvastatin, the dominant contribution to binding affinity at 25°C is the entropy change.[8]
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
The inhibitory activity of statins on HMG-CoA reductase is typically determined using an in vitro enzyme assay. A detailed protocol, based on common methodologies, is outlined below:
-
Enzyme Preparation: Microsomal fractions containing HMG-CoA reductase are isolated from rat liver homogenates by differential centrifugation.
-
Reaction Mixture: The assay mixture contains the microsomal enzyme preparation, a phosphate buffer, dithiothreitol (DTT) as a reducing agent, and the substrate [14C]HMG-CoA.
-
Inhibitor Addition: Varying concentrations of the statin (e.g., this compound, lovastatin) are pre-incubated with the enzyme preparation before the addition of the substrate.
-
Enzyme Reaction: The reaction is initiated by adding [14C]HMG-CoA and incubated at 37°C for a defined period.
-
Reaction Termination and Product Separation: The reaction is stopped by adding a strong acid (e.g., HCl). The product of the reaction, [14C]mevalonate, is then converted to mevalonolactone. The mevalonolactone is separated from the unreacted substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of [14C]mevalonate formed is quantified using liquid scintillation counting.
-
Data Analysis: The inhibitor concentration that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) is determined using the Cheng-Prusoff equation, which relates IC50 to the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.
II. Cellular Uptake and Metabolism: A Tale of Two CYPs
This compound, like other lipophilic statins, can enter cells via passive diffusion.[9] However, its metabolic pathway presents a key difference. While many lipophilic statins, such as atorvastatin, lovastatin, and simvastatin, are primarily metabolized by cytochrome P450 3A4 (CYP3A4), this compound undergoes a dual oxidative metabolism pathway mediated by both CYP2C8 and CYP3A4.[10][11] CYP2C8 is responsible for approximately 60% of its oxidation, while CYP3A4 contributes to about 40%.[10] This dual pathway was initially thought to reduce the likelihood of metabolic drug-drug interactions.[10] However, the significant role of CYP2C8 in its clearance later became a focal point in understanding its safety profile, as genetic variations in CYP2C8 can alter its metabolism.[10]
Table 2: Metabolic Profile of Lipophilic Statins
| Statin | Primary Metabolizing Enzyme(s) | Bioavailability | Key Metabolic Pathways | Active Metabolites |
| This compound | CYP2C8, CYP3A4[10] | ~60%[12] | Demethylation (M1), Hydroxylation (M23)[5] | Yes (M1, M23, M24 are potent HMG-CoA reductase inhibitors)[5] |
| Atorvastatin | CYP3A4[11][13] | 12%[14] | Hydroxylation | Yes |
| Simvastatin | CYP3A4[11][13] | <5% | Hydrolysis to active acid form, then CYP3A4 metabolism | Yes |
| Lovastatin | CYP3A4[11][13] | <5% | Hydrolysis to active acid form, then CYP3A4 metabolism | Yes |
The high bioavailability of this compound contributes to its high potency at low doses.[12] Furthermore, its major metabolites, M1 and M23, are also potent inhibitors of HMG-CoA reductase, contributing to its overall pharmacological activity.[5]
III. Pleiotropic Effects: Beyond Cholesterol Lowering
Statins exhibit beneficial cardiovascular effects beyond their lipid-lowering properties, often referred to as pleiotropic effects. One of the most significant is their impact on endothelial function through the modulation of endothelial nitric oxide synthase (eNOS).
This compound's Influence on Nitric Oxide Bioavailability
This compound has been shown to potentiate nitric oxide (NO) release and increase eNOS expression in endothelial cells.[15] This effect is independent of its cholesterol-lowering action and is mediated by the inhibition of isoprenoid synthesis.[15][16] By inhibiting HMG-CoA reductase, statins reduce the synthesis of mevalonate and its downstream products, including geranylgeranyl pyrophosphate (GGPP).[15] GGPP is required for the post-translational modification (geranylgeranylation) of small GTP-binding proteins like Rho.[17] The inhibition of Rho geranylgeranylation leads to an upregulation of eNOS expression and activity, thereby increasing NO production.[17]
The effects of this compound on NO release and eNOS expression are time- and concentration-dependent, with significant increases observed after approximately 4 hours of exposure and reaching a maximum after about 10 hours.[15][16] Co-treatment with mevalonate or GGPP can reverse these effects, confirming the role of the isoprenoid pathway.[15]
Experimental Protocol: Measurement of Nitric Oxide Release from Endothelial Cells
The effect of statins on NO release from endothelial cells can be measured using electrochemical microsensors.
-
Cell Culture: Human endothelial cells (e.g., HUVECs) are cultured in appropriate media.
-
Statin Treatment: Cells are treated with varying concentrations of this compound for different durations. Control groups receive the vehicle.
-
NO Measurement: A highly sensitive electrochemical microsensor is placed in close proximity to the endothelial cells to measure the concentration of NO released.
-
Stimulation: To measure stimulated NO release, eNOS agonists such as acetylcholine or calcium ionophore A23187 can be added.
-
Data Analysis: The measured NO concentrations are compared between the statin-treated and control groups to determine the effect of the statin on both basal and stimulated NO release.
Experimental Protocol: Western Blot for eNOS Expression
To correlate NO release with eNOS protein levels, Western blotting is performed.
-
Protein Extraction: After statin treatment, total protein is extracted from the endothelial cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for eNOS, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.
-
Normalization: The eNOS protein levels are normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
IV. Conclusion
This compound exhibits distinct mechanistic differences from other lipophilic statins, primarily characterized by its superior potency in inhibiting HMG-CoA reductase and its dual metabolic clearance pathway involving CYP2C8 and CYP3A4. Its high affinity for the target enzyme allows for efficacy at significantly lower doses. Furthermore, its pronounced effect on enhancing nitric oxide bioavailability through the inhibition of the isoprenoid pathway underscores the importance of pleiotropic effects in the therapeutic profile of statins. While safety concerns led to its withdrawal, the unique pharmacological and metabolic characteristics of this compound provide valuable lessons for the rational design and development of next-generation HMG-CoA reductase inhibitors with improved efficacy and safety profiles. The detailed experimental protocols provided herein serve as a foundation for future comparative studies in this critical area of cardiovascular drug discovery.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. Preclinical review of this compound sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical efficacy and safety of this compound: summary of pivotal phase IIb/III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrophilic or Lipophilic Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gertitashkomd.com [gertitashkomd.com]
- 12. This compound: a cellular and molecular drug for the future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Atorvastatin - Wikipedia [en.wikipedia.org]
- 15. This compound potentiates nitric oxide release and enos expression through inhibition of isoprenoids synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpp.krakow.pl [jpp.krakow.pl]
- 17. Statins as Regulators of Redox State in the Vascular Endothelium: Beyond Lipid Lowering - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rhabdomyolysis Incidence: Cerivastatin Versus Other Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the incidence of rhabdomyolysis associated with cerivastatin and other statins. The data presented is compiled from pivotal studies and post-marketing surveillance that ultimately led to the withdrawal of this compound from the market. This document is intended for an audience with a professional interest in pharmacology, drug safety, and metabolic drug development.
Executive Summary
This compound, a potent HMG-CoA reductase inhibitor, was voluntarily withdrawn from the global market in August 2001 due to a significantly higher risk of rhabdomyolysis compared to other available statins.[1][2] Rhabdomyolysis is a serious condition involving the breakdown of muscle tissue that leads to the release of muscle fiber contents into the blood, which can cause kidney failure and death.[1] Post-marketing surveillance and observational studies revealed that the risk of rhabdomyolysis with this compound was substantially higher, particularly when used at higher doses or concurrently with gemfibrozil, another lipid-lowering drug.[1][2] This guide synthesizes the quantitative data on the incidence of rhabdomyolysis, details the methodologies of key comparative studies, and illustrates the underlying mechanistic pathways that contributed to this compound's heightened myotoxicity.
Data Presentation: Incidence of Rhabdomyolysis
The following table summarizes the incidence rates of hospitalized rhabdomyolysis for this compound and other statins, both as monotherapy and in combination with fibrates. The data is primarily derived from a large-scale observational study conducted by Graham et al. (2004) using data from 11 managed care health plans in the United States.
| Drug Therapy | Number of Patients | Person-Years of Treatment | Number of Rhabdomyolysis Cases | Incidence Rate per 10,000 Person-Years (95% CI) |
| Statin Monotherapy | ||||
| Atorvastatin, Pravastatin, or Simvastatin (Combined) | 228,859 | 114,341 | 5 | 0.44 (0.20-0.84) |
| This compound | 18,827 | 7,492 | 4 | 5.34 (1.46-13.68) |
| Fluvastatin | 5,595 | 2,757 | 0 | 0 (0-13.4) |
| Lovastatin | 11,048 | 5,463 | 0 | 0 (0-6.8) |
| Fibrate Monotherapy | 22,098 | 10,629 | 3 | 2.82 (0.58-8.24) |
| Combined Statin-Fibrate Therapy | ||||
| Atorvastatin, Pravastatin, or Simvastatin + Fibrate | 4,896 | 1,672 | 1 | 5.98 (0.72-21.60) |
| This compound + Fibrate | 3,139 | 966 | 10 | 103.5 (49.6-189.9) |
Data adapted from Graham DJ, Staffa JA, Shatin D, et al. Incidence of hospitalized rhabdomyolysis in patients treated with lipid-lowering drugs. JAMA. 2004;292(21):2585-2590.
Experimental Protocols
The primary source for the quantitative data in this guide is a retrospective cohort study that utilized administrative data from 11 U.S. managed care health plans. The key methodological aspects of this study are detailed below.
Study Design and Population
A retrospective cohort study was conducted among new users of statins and fibrates between January 1, 1998, and June 30, 2001. The study population included patients aged 18 years or older who were continuously enrolled in their health plan for at least 180 days before their first prescription of a lipid-lowering drug.
Case Identification and Validation
Potential cases of rhabdomyolysis were identified from hospital discharge data using a combination of International Classification of Diseases, Ninth Revision, Clinical Modification (ICD-9-CM) codes. The primary screening criteria included a discharge diagnosis of:
-
Myoglobinuria (ICD-9-CM code 791.3)
-
Other specified disorders of muscle, ligament, and fascia (ICD-9-CM code 728.89)
-
Acute renal failure (ICD-9-CM codes 584.5-584.9) in conjunction with a muscle disorder diagnosis.
Medical records of potential cases were then reviewed by physicians to confirm the diagnosis of rhabdomyolysis. A case was confirmed if the medical record documented a diagnosis of rhabdomyolysis or myopathy with a creatine kinase (CK) level greater than 10 times the upper limit of normal.
Data Analysis
The incidence rates of hospitalized rhabdomyolysis were calculated by dividing the number of confirmed cases by the total person-years of exposure to each lipid-lowering therapy. Person-time was calculated from the date of the first prescription until the end of enrollment, the occurrence of rhabdomyolysis, or the end of the study period.
Mandatory Visualization
The following diagrams illustrate the biochemical pathway of statin action and the key factors that contributed to the increased risk of rhabdomyolysis with this compound.
Caption: General mechanism of statin-induced myotoxicity.
Caption: Factors contributing to this compound's higher rhabdomyolysis risk.
Conclusion
The evidence strongly indicates that this compound posed a significantly greater risk of rhabdomyolysis compared to other statins available at the time. This increased risk was a result of a combination of its pharmacokinetic properties, including high potency and bioavailability, and its metabolic pathway, which made it susceptible to drug-drug interactions, most notably with gemfibrozil. The withdrawal of this compound serves as a critical case study in pharmacovigilance and highlights the importance of post-marketing surveillance in ensuring drug safety. For researchers and drug development professionals, the this compound case underscores the necessity of thoroughly understanding a drug's metabolic profile and potential for interactions early in the development process to mitigate the risk of severe adverse events.
References
Cerivastatin's Superior Potency in HMG-CoA Reductase Inhibition Compared to Fluvastatin and Rosuvastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of three hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors: cerivastatin, fluvastatin, and rosuvastatin. The data presented herein validates the higher potency of this compound in inhibiting the rate-limiting enzyme in cholesterol biosynthesis.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of statins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for the sodium salts of this compound, fluvastatin, and rosuvastatin against HMG-CoA reductase.
| Statin | IC50 (nM) |
| This compound | 10.0 |
| Fluvastatin | 27.6 |
| Rosuvastatin | 5.4 |
Data presented was sourced from a presentation at the XXII Congress of the European Society of Cardiology in 2000.
As the data indicates, this compound exhibits a significantly lower IC50 value than fluvastatin, demonstrating its superior potency. While rosuvastatin shows a lower IC50 than this compound in this particular dataset, other preclinical reviews have highlighted this compound's exceptional enzyme affinity, with Ki values (another measure of inhibitory constant) as low as 1.3 x 10⁻⁹ M[1]. The differences in reported values can be attributed to variations in experimental conditions.
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
The following is a representative methodology for determining the in vitro potency of statins on HMG-CoA reductase.
Objective: To determine the IC50 values of this compound, fluvastatin, and rosuvastatin for the inhibition of HMG-CoA reductase.
Materials:
-
Recombinant human HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium phosphate buffer
-
This compound sodium, fluvastatin sodium, and rosuvastatin calcium
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HMG-CoA reductase in potassium phosphate buffer.
-
Prepare a stock solution of HMG-CoA in deionized water.
-
Prepare a stock solution of NADPH in deionized water.
-
Prepare serial dilutions of each statin (this compound, fluvastatin, and rosuvastatin) in the appropriate solvent to achieve a range of concentrations for IC50 determination.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
Potassium phosphate buffer
-
NADPH solution
-
Varying concentrations of the statin solution (or vehicle control)
-
HMG-CoA reductase enzyme solution
-
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for a specified period. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
The rate of the reaction is proportional to the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the percentage of HMG-CoA reductase inhibition for each statin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the statin concentration.
-
Determine the IC50 value for each statin using non-linear regression analysis of the resulting dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of statin activity, the following diagrams are provided.
Caption: Experimental workflow for determining statin IC50 values.
Caption: The mevalonate pathway and the site of statin inhibition.
References
Cerivastatin Demonstrates Higher In Vitro Myotoxicity Than Lovastatin Through Enhanced Apoptosis Induction
A comprehensive review of in vitro studies indicates that cerivastatin exhibits a more potent cytotoxic effect on muscle cells compared to lovastatin, primarily by inducing a higher rate of apoptosis. This guide synthesizes experimental data on the comparative effects of these two statins on muscle cell viability, apoptotic pathways, and underlying molecular mechanisms, providing a resource for researchers and drug development professionals.
This compound, a synthetic statin withdrawn from the market due to a high incidence of rhabdomyolysis, consistently demonstrates greater in vitro toxicity to muscle cells than the naturally derived lovastatin.[1] This increased myotoxicity is largely attributed to a more pronounced induction of apoptosis, or programmed cell death.
Comparative Cytotoxicity and Apoptosis
In vitro studies have consistently shown that this compound is more potent than lovastatin in inducing apoptosis in various cell types, including muscle cells. One study found this compound to be at least 10 times more potent than other statins, including lovastatin, at inducing apoptosis in acute myeloid leukemia (AML) cell lines.[2] While not muscle cells, this suggests a generally higher pro-apoptotic potential for this compound. Another study highlighted that this compound, along with atorvastatin and fluvastatin, significantly reduced the mitochondrial membrane potential by 49%–65%, a key event in the intrinsic pathway of apoptosis, whereas simvastatin and pravastatin were less toxic.[3]
| Statin | Cell Line/Type | Key Finding | Reference |
| This compound | Acute Myeloid Leukemia (AML) Cells | At least 10 times more potent than lovastatin in inducing apoptosis. | [2] |
| This compound | Various | Reduced mitochondrial membrane potential by 49%–65%. | [3] |
| Lovastatin | Human Myoblasts | Inhibited cell proliferation at 1 µM. | [4] |
| Lovastatin | Intestinal Epithelial Cells | Induces cell rounding, detachment, and apoptosis. | [5] |
Molecular Mechanisms and Signaling Pathways
Both this compound and lovastatin induce apoptosis in muscle cells by inhibiting the enzyme HMG-CoA reductase, which is crucial for the mevalonate pathway. This inhibition leads to a depletion of downstream products, including isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][6] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho.[7][8]
The lack of prenylation prevents the proper localization and function of these signaling proteins, leading to the activation of apoptotic pathways.[7][8] The pro-apoptotic effects of both statins can be reversed by the addition of mevalonate or the specific isoprenoids FPP and GGPP, confirming the central role of the mevalonate pathway.[5][9][10]
The apoptotic cascade initiated by both statins predominantly follows the mitochondrial (intrinsic) pathway. This is characterized by a reduction in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[7][8] This, in turn, activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (effector), which execute the final stages of apoptosis.[7][8][10][11]
Below is a diagram illustrating the general signaling pathway for statin-induced apoptosis in muscle cells.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the in vitro effects of statins on muscle cells, based on methodologies described in the cited literature.
Cell Culture and Statin Treatment
-
Cell Lines: Human or rodent skeletal muscle cell lines (e.g., C2C12 myoblasts) or primary cultured myoblasts are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Statin Preparation: Lovastatin, which is often in an inactive lactone form, may require conversion to its active hydroxy-acid form. Statins are typically dissolved in a suitable solvent like DMSO to create stock solutions.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of this compound or lovastatin for specified time periods (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle (e.g., DMSO) alone.
Cytotoxicity and Cell Viability Assays
A common method to assess cytotoxicity is the MTT assay.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
After statin treatment, MTT solution is added to each well and incubated for 2-4 hours.
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control group.
-
The experimental workflow for assessing statin cytotoxicity is depicted below.
Apoptosis Assays
The activation of caspases is a hallmark of apoptosis and can be quantified.
-
Principle: Caspase activity assays utilize specific substrates that are cleaved by active caspases, releasing a fluorescent or colorimetric signal.
-
Procedure:
-
Following statin treatment, cells are lysed to release their contents.
-
The cell lysate is incubated with a specific caspase substrate (e.g., for caspase-3 or caspase-9).
-
The resulting signal is measured using a fluorometer or spectrophotometer.
-
Caspase activity is often expressed as a fold-change relative to the untreated control.[7][10]
-
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. This compound triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Action of lovastatin, simvastatin, and pravastatin on sterol synthesis and their antiproliferative effect in cultured myoblasts from human striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced apoptosis of human aortic smooth muscle cells through partial inhibition of basal activation of extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of inhibitory effects of this compound on rat vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lovastatin induces apoptosis through the mitochondrial pathway in an undifferentiated SH-SY5Y neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Cerivastatin: A Comparative Risk-Benefit Analysis Against Other Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the risk-benefit profile of cerivastatin versus other commonly prescribed statins. The information is supported by clinical trial data and post-marketing surveillance reports to aid in research and drug development. This compound was voluntarily withdrawn from the global market in August 2001 due to a significantly higher risk of rhabdomyolysis compared to other statins.
Efficacy Profile: A Potent Agent in its Time
This compound was a highly potent HMG-CoA reductase inhibitor, effective at lowering LDL cholesterol at much lower doses than its contemporaries. Clinical trials demonstrated its efficacy in a dose-dependent manner.
Table 1: Comparative Efficacy of Statins on Lipid Parameters (% Reduction from Baseline)
| Statin | Daily Dose | LDL Cholesterol Reduction | Total Cholesterol Reduction | Triglyceride Reduction | HDL Cholesterol Increase |
| This compound | 0.3 mg | 30.2% - 32.5%[1][2] | ~24.3%[2] | - | ~5%[3] |
| 0.4 mg | 35.8% - 36.1%[2][4] | ~26.8%[2] | Potent effect in patients with raised triglycerides[5][6] | Significant increases[5][6] | |
| 0.8 mg | 40.8%[3] | 28.8%[3] | 21.4%[3] | ||
| Atorvastatin | 10 mg | 37.0% - 37.7%[1][7] | 27.5%[1] | ~20% | 6.8%[1] |
| Simvastatin | 20 mg | 34.6%[8] | - | - | - |
| 40 mg | 39.0%[7] | - | - | - | |
| Pravastatin | 20 mg | 26.5%[8] | - | - | - |
| 40 mg | 30.0%[7] | - | - | - | |
| Rosuvastatin | 5 mg | 39.1%[8] | - | - | - |
| 10 mg | 46.0% - 47.4%[7][8] | - | - | 7.7% - 9.6%[7] |
Note: Data is compiled from various clinical trials and direct head-to-head comparisons may not be available for all parameters.
Safety Profile: The Achilles' Heel of this compound
The primary reason for the withdrawal of this compound was its unacceptable safety profile, specifically the high incidence of myopathy and rhabdomyolysis, a severe muscle breakdown that can lead to kidney failure and death.
Table 2: Comparative Safety of Statins: Myopathy and Rhabdomyolysis
| Statin | Incidence of Rhabdomyolysis | Fatal Rhabdomyolysis Reports | Key Risk Factors |
| This compound | 10 to 80 times higher than other statins[9] | 52 deaths reported leading to withdrawal[9] | High doses (0.8 mg), concomitant use with gemfibrozil[9][10], elderly, renal impairment. |
| Other Statins (Atorvastatin, Simvastatin, Pravastatin, etc.) | 0.44 per 10,000 patients (when used without fibrates)[11] | Extremely rare. | High doses, drug interactions (especially with fibrates), genetic predisposition (e.g., SLCO1B1 gene variants). |
Experimental Protocols
The data presented is primarily derived from Phase IIb/III, randomized, placebo-controlled, and active-comparator clinical trials.
Typical Efficacy Trial Methodology (Summarized):
-
Study Design: Multicenter, randomized, double-blind or open-label, parallel-group trials with a duration of several weeks to months.
-
Patient Population: Adults with primary hypercholesterolemia, with baseline LDL cholesterol levels typically above 160 mg/dL and triglycerides below 400 mg/dL.
-
Intervention: Patients were randomized to receive a fixed daily dose of this compound, a comparator statin, or a placebo. A dietary lead-in period (e.g., American Heart Association Step-1 diet) was often included.
-
Primary Endpoint: Percentage change in LDL cholesterol from baseline to the end of the treatment period.
-
Secondary Endpoints: Changes in total cholesterol, HDL cholesterol, triglycerides, and apolipoproteins. Safety assessments included monitoring of adverse events and laboratory parameters like creatine kinase (CK) and liver enzymes.
Pharmacokinetic Interaction Study (this compound and Gemfibrozil):
-
Study Design: A randomized, double-blind, crossover study in healthy volunteers.
-
Methodology: Participants received either gemfibrozil or a placebo for a few days, after which a single dose of this compound was administered. Plasma concentrations of this compound and its metabolites were measured over 24 hours.
-
Key Finding: Gemfibrozil significantly increased the plasma concentration (AUC) of this compound by an average of 559%, providing a clear mechanism for the increased risk of myotoxicity when these drugs are co-administered[10].
Pharmacokinetic and Myotoxicity Pathways
The differential risk profile of this compound can be partly explained by its unique pharmacokinetic properties and metabolic pathways.
Caption: General signaling pathway for statin action and potential myotoxicity.
This compound's high systemic bioavailability and metabolism primarily through the cytochrome P450 isoenzymes CYP3A4 and, crucially, CYP2C8, made it particularly susceptible to drug-drug interactions.
Caption: this compound metabolism and the critical interaction with gemfibrozil.
Conclusion
While this compound demonstrated high potency in lowering LDL cholesterol, its risk-benefit profile was ultimately unfavorable due to a markedly increased risk of severe and fatal rhabdomyolysis. This risk was significantly amplified by its pharmacokinetic properties, particularly its metabolism by CYP2C8 and the potent inhibitory effect of concomitantly administered drugs like gemfibrozil. The availability of safer and effective alternative statins was a key factor in its withdrawal from the market. The case of this compound serves as a critical lesson in drug development and post-marketing surveillance, highlighting that drugs within the same class are not always interchangeable and that a thorough understanding of metabolic pathways and potential drug interactions is paramount to patient safety.
References
- 1. [PDF] Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial). | Semantic Scholar [semanticscholar.org]
- 2. Drug Criteria & Outcomes: this compound (Baycol)for… | Clinician.com [clinician.com]
- 3. This compound for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severe Rhabdomyolysis Associated with the this compound-Gemfibrozil Combination Therapy: Report of a Case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical efficacy and safety of this compound: summary of pivotal phase IIb/III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Withdrawal of this compound from the world market - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemfibrozil greatly increases plasma concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Statin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Cerivastatin in a Research Environment
Cerivastatin, a statin drug withdrawn from the market in 2001 due to reports of severe rhabdomyolysis, requires careful handling and disposal in laboratory settings to ensure the safety of personnel and prevent environmental contamination.[1][2][3][4] Researchers and drug development professionals must adhere to strict protocols for the disposal of this and other pharmaceutical waste, guided by regulations from agencies such as the U.S. Environmental Protection Agency (EPA).
Immediate Safety and Disposal Plan
The primary directive for pharmaceutical waste is to avoid disposal via drains or toilets, as this can lead to the contamination of water supplies.[5] For this compound, as with many pharmaceuticals, the appropriate disposal method depends on its classification as hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] While this compound itself is not explicitly listed as a RCRA hazardous waste, any pharmaceutical waste should be managed as a best practice to prevent its entry into waterways.[6]
Key Disposal Considerations:
| Consideration | Guideline | Regulatory Body |
| Waste Classification | Determine if the this compound waste is considered RCRA hazardous or non-RCRA hazardous. This may depend on other ingredients in the formulation. | EPA |
| Disposal Method | Non-hazardous pharmaceutical waste should be sent to a solid waste landfill or incinerator. Hazardous waste typically requires incineration at a permitted facility.[5] | EPA, State Environmental Agencies |
| Sewer Disposal | Strictly prohibited for hazardous pharmaceutical waste.[7] | EPA |
| Container Management | Use appropriate, clearly labeled, and sealed containers for waste accumulation.[8][9] | Department of Transportation (DOT) |
| Record Keeping | Maintain accurate records of the disposed of chemical, including the date, type, and amount. | Institutional Policy, Good Laboratory Practice (GLP) |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a procedural guide for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams at the point of generation to prevent cross-contamination.[8]
2. Waste Containerization:
-
Use a designated, leak-proof, and puncture-resistant container clearly labeled as "this compound Waste" or "Pharmaceutical Waste for Incineration."
-
Ensure the container is compatible with the physical form of the waste (solid or liquid).
3. Accumulation and Storage:
-
Store the waste container in a secure, designated area away from general laboratory traffic.
-
Do not mix this compound waste with other hazardous or non-hazardous waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
4. Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a clear and accurate description of the waste.
5. Documentation:
-
Complete all required waste disposal forms and maintain a record of the disposal, including the date, quantity, and method of disposal.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
Caption: Logical Relationships for this compound Waste Handling
References
- 1. This compound | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (withdrawal from sale) | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. Withdrawal of this compound from the world market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bayer is forced to release documents over withdrawal of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. stericycle.com [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
